Elovl1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H14F2N4O |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(2-fluoro-4-pyridinyl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25) |
InChI Key |
UWMKZOSESQVNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Discovery of Elovl1-IN-1 via High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the discovery of ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) inhibitors, with a specific focus on the methodologies and data related to the identification of compounds like Elovl1-IN-1 through high-throughput screening (HTS).
Introduction: ELOVL1 as a Therapeutic Target
Elongation of very long-chain fatty acids protein 1 (ELOVL1) is a key enzyme in the fatty acid elongation pathway, specifically responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] ELOVL1 catalyzes the initial and rate-limiting condensation step in this process.[2] Dysregulation of VLCFA metabolism is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disease characterized by the accumulation of VLCFAs.[1][3] This accumulation is due to a deficiency in the ABCD1 transporter, which impairs peroxisomal β-oxidation of VLCFAs, leading to an increase in cytosolic VLCFA-CoA levels that are then further elongated by ELOVL1.[4] Consequently, inhibiting ELOVL1 presents a promising therapeutic strategy for substrate reduction therapy in X-ALD and other related disorders. The discovery of potent and selective ELOVL1 inhibitors, such as this compound, has been significantly advanced by high-throughput screening campaigns.
High-Throughput Screening for ELOVL1 Inhibitors
The identification of novel ELOVL1 inhibitors has been achieved through large-scale screening of extensive compound libraries. A common approach has been the use of a high-throughput radiometric screen or an in vitro microsomal assay to measure the enzymatic activity of ELOVL1.
HTS Campaign Workflow
The overall workflow for the discovery of ELOVL1 inhibitors via HTS can be conceptualized as a multi-step process, from initial screening to hit validation and lead optimization.
Experimental Protocols
High-Throughput Radiometric ELOVL1 Assay (Representative Protocol)
This protocol is a representative methodology for a high-throughput radiometric assay for ELOVL1 activity, based on principles from similar enzyme assays.
Objective: To quantify the enzymatic activity of ELOVL1 by measuring the incorporation of a radiolabeled two-carbon unit from [2-¹⁴C]malonyl-CoA into an acyl-CoA substrate.
Materials:
-
Human ELOVL1-containing microsomes
-
[2-¹⁴C]malonyl-CoA (specific activity ~55 mCi/mmol)
-
Acyl-CoA substrate (e.g., C22:0-CoA)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADPH, and the acyl-CoA substrate.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds at various concentrations into the wells of the microplate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add the ELOVL1-containing microsomes to the wells containing the test compounds and incubate for a short period at 37°C to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [2-¹⁴C]malonyl-CoA to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Extraction: Extract the radiolabeled fatty acid product from the aqueous reaction mixture using an organic solvent (e.g., hexane).
-
Detection: Transfer the organic phase containing the radiolabeled product to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Cell-Based Assay for VLCFA Reduction
Objective: To assess the ability of ELOVL1 inhibitors to reduce the levels of specific VLCFAs in a cellular context.
Materials:
-
Human fibroblasts (e.g., from an X-ALD patient) or other suitable cell lines (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Reagents for lipid extraction
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Seeding: Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Lipid Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of specific VLCFAs, such as C26:0-lysophosphatidylcholine (LPC) or C26:0-sphingomyelin.
-
Data Analysis: Normalize the levels of the target VLCFA to a shorter-chain fatty acid or total protein content. Calculate the percentage of reduction in VLCFA levels for each compound concentration and determine the EC50 values.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for representative ELOVL1 inhibitors discovered through high-throughput screening.
Table 1: In Vitro Activity of ELOVL1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| This compound (Cpd 87) | ELOVL1 | VLCFA Reduction | Not explicitly stated, but active at 1 nM-10 µM | ALD Patient Fibroblasts, B-lymphocytes, Human Microglia | |
| CPD37 | ELOVL1 | Sphingomyelin (SM) C26:0 Reduction | ~50 nM | ALD Patient Fibroblasts | |
| ELOVL1-IN-3 (Cpd 22) | ELOVL1 | C26:0 LPC Synthesis | Not explicitly stated, but active at 100 nM | HEK293 |
Table 2: In Vivo Activity of ELOVL1 Inhibitors
| Compound | Animal Model | Dose | Route | Duration | Effect on C26:0 LPC | Reference |
| This compound (Cpd 87) | ABCD1 KO Mice | 0.5-64 mg/kg | p.o. | 28 days | Dose-dependent reduction | |
| This compound (Cpd 87) | Wild-Type Rats | 30-300 mg/kg | p.o. | 7 days | Reduction in blood levels | |
| This compound (Cpd 87) | Cynomolgous Monkeys | 30 mg/kg | p.o. | 7 days | Reduction in blood levels | |
| ELOVL1-IN-3 (Cpd 22) | ABCD1 KO Mice | 1-32 mg/kg | p.o. | 3 months | Significant reduction in blood | |
| ELOVL1-IN-3 (Cpd 22) | Sprague-Dawley Rats | 10 or 50 mg/kg | p.o. | 28 days | 78% and 79% reduction in blood, respectively | |
| ELOVL1-IN-3 (Cpd 22) | Cynomolgous Monkeys | 6.5 or 50 mg/kg | p.o. | 14 days | 47% and 65% reduction in blood, respectively |
ELOVL1 Signaling Pathway and Inhibition
The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum. ELOVL1 is responsible for the initial condensation reaction.
Conclusion
The discovery of this compound and other potent ELOVL1 inhibitors through high-throughput screening has provided valuable tools for studying the role of VLCFA elongation in health and disease. These efforts have also paved the way for the development of potential therapeutics for X-linked adrenoleukodystrophy and other disorders associated with VLCFA accumulation. The methodologies outlined in this technical guide, from the initial HTS campaign to in vivo validation, represent a robust framework for the continued discovery and development of novel ELOVL1 inhibitors. Further research will focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.
References
- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elovl1-IN-1: Synthesis, Chemical Structure, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of Elovl1-IN-1, a potent inhibitor of the Elongation of very-long-chain fatty acids protein 1 (ELOVL1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ELOVL1, particularly in the context of X-linked adrenoleukodystrophy (ALD).
Introduction to ELOVL1 and its Role in Disease
Elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. ELOVL1 catalyzes the first and rate-limiting step in the fatty acid elongation cycle. This process is crucial for the production of various lipids that are essential components of cell membranes and signaling molecules.
In certain pathological conditions, such as X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene, the breakdown of VLCFAs is impaired. This leads to the accumulation of these fatty acids in various tissues, including the brain, spinal cord, and adrenal glands, contributing to the severe neurological symptoms and adrenal insufficiency characteristic of the disease.[1] Therefore, inhibiting ELOVL1 to reduce the production of VLCFAs presents a promising therapeutic strategy for ALD.[1]
Chemical Structure and Properties of this compound
This compound, also identified as compound 87 in patent WO2018107056A1, is a potent and selective inhibitor of the ELOVL1 enzyme.
Chemical Name: 1-(2-fluorophenyl)-N-[1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxamide
CAS Number: 2227482-41-7
Molecular Formula: C₁₈H₁₄F₂N₄O
Molecular Weight: 340.33 g/mol
Chemical Structure:
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound (compound 87) is proprietary and detailed within patent WO2018107056A1, a general and plausible synthetic route for this class of pyrazole amide compounds can be constructed based on established organic chemistry principles and similar syntheses reported in the literature. The synthesis would likely involve the coupling of a pyrazole amine intermediate with a cyclopropyl carboxylic acid derivative.
Proposed Synthetic Scheme:
A likely synthetic approach would involve two key fragments: 1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-amine and 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The final step would be an amide coupling reaction.
Step 1: Synthesis of 1-(2-fluoro-4-pyridinyl)-1H-pyrazol-3-amine
This intermediate can be synthesized through a multi-step process starting from commercially available materials. A common method involves the reaction of a hydrazine derivative with a β-keto nitrile or a similar precursor to form the pyrazole ring, followed by the introduction of the fluoropyridinyl group.
Step 2: Synthesis of 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
This carboxylic acid derivative can be prepared using various methods, such as the Simmons-Smith cyclopropanation of a corresponding styrene precursor followed by oxidation, or through a nucleophilic addition to a cyclopropanone equivalent.
Step 3: Amide Coupling
The final step involves the coupling of the pyrazole amine and the cyclopropyl carboxylic acid. This is typically achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).
Biological Activity and Quantitative Data
This compound has been shown to be a potent inhibitor of ELOVL1 and effectively reduces the levels of VLCFAs in various cell types and in vivo models.
| Parameter | Value | Assay Conditions | Reference |
| Target | ELOVL1 | - | Patent WO2018107056A1 |
| Biological Effect | Reduction of VLCFA levels | In vitro and in vivo | Patent WO2018107056A1 |
| In Vivo Efficacy | Significant reduction of C26:0 in brain tissue of an ALD mouse model | 10 mg/kg, oral administration | Patent WO2018107056A1 |
Experimental Protocols
In Vitro Assay for ELOVL1 Inhibition in Fibroblasts
This protocol describes a method to assess the efficacy of this compound in reducing the levels of C26:0-lysophosphatidylcholine (C26:0-LPC), a key biomarker for ALD, in cultured human fibroblasts.
Materials:
-
Human dermal fibroblasts (from ALD patients and healthy controls)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
Methanol
-
Internal Standard (e.g., D4-C26:0-LPC)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 48-72 hours.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in methanol containing the internal standard.
-
Sonicate the cell suspension to ensure complete lysis.
-
Centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Quantify the amount of C26:0-LPC relative to the internal standard and normalize to the total protein content of the cell lysate. Calculate the IC₅₀ value for this compound.
In Vivo Evaluation in an ALD Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of ALD (e.g., Abcd1 knockout mice).
Materials:
-
Abcd1 knockout mice and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound orally to Abcd1 knockout mice at a specified dose (e.g., 10 mg/kg) once daily for a predetermined period (e.g., 4 weeks). A control group should receive the vehicle alone.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest tissues of interest (e.g., brain, spinal cord, liver).
-
Lipid Extraction from Plasma and Tissues:
-
Extract lipids from plasma and homogenized tissues using a suitable solvent system (e.g., Folch method).
-
Add an appropriate internal standard for VLCFA analysis.
-
-
LC-MS/MS Analysis: Analyze the levels of C26:0 and other VLCFAs in the lipid extracts using a validated LC-MS/MS method.
-
Data Analysis: Compare the VLCFA levels in the treated group to the vehicle-treated group and wild-type controls.
Signaling Pathways and Experimental Workflows
ELOVL1 in the Very-Long-Chain Fatty Acid Elongation Pathway
The following diagram illustrates the central role of ELOVL1 in the fatty acid elongation cycle, which takes place in the endoplasmic reticulum.
Caption: The fatty acid elongation cycle, with ELOVL1 catalyzing the initial condensation step.
Pathophysiology of X-Linked Adrenoleukodystrophy and the Role of ELOVL1 Inhibition
This diagram depicts the molecular pathology of ALD and the therapeutic intervention point for an ELOVL1 inhibitor.
Caption: Pathophysiological cascade in ALD and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines the key steps in the laboratory workflow for assessing the in vitro efficacy of an ELOVL1 inhibitor.
Caption: A typical experimental workflow for the in vitro testing of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of ELOVL1 in health and disease. Its potency and selectivity make it a promising lead compound for the development of therapeutics for X-linked adrenoleukodystrophy and potentially other disorders characterized by VLCFA accumulation. This guide provides a foundational understanding of its synthesis, chemical properties, and methods for its biological evaluation, which will be of significant value to researchers in the field. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Elovl1-IN-1 on Very Long-Chain Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Elovl1-IN-1, a potent and selective inhibitor of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme. ELOVL1 is the rate-limiting enzyme responsible for the synthesis of very-long-chain saturated and monounsaturated fatty acids (VLCFAs), particularly C24:0 and C26:0. The accumulation of these VLCFAs is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. This document details the role of ELOVL1 in VLCFA synthesis, the inhibitory action of this compound, and presents quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for assessing ELOVL1 inhibition and visualizing the associated biological pathways.
Introduction to ELOVL1 and VLCFA Synthesis
Very-long-chain fatty acids are essential components of cellular lipids, playing crucial roles in membrane structure and cell signaling. The synthesis of VLCFAs involves a four-step elongation cycle, with the initial and rate-limiting condensation step catalyzed by one of seven ELOVL enzymes (ELOVL1-7). Each ELOVL enzyme exhibits specificity for fatty acid substrates of different chain lengths and degrees of saturation.
ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with 20 or more carbons, making it the key enzyme in the synthesis of C24:0 and C26:0 fatty acids.[1][2][3] In the context of X-linked adrenoleukodystrophy, a genetic disorder caused by mutations in the ABCD1 gene, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, for which ELOVL1 is the principal synthesizing enzyme.[3][4] Therefore, inhibiting ELOVL1 presents a promising therapeutic strategy for reducing VLCFA levels in X-ALD patients.
This compound: A Potent Inhibitor of ELOVL1
This compound, also identified as compound 87 in patent WO2018107056A1, is a small molecule inhibitor of the ELOVL1 enzyme. By directly targeting the catalytic activity of ELOVL1, this compound blocks the initial condensation step of VLCFA elongation, thereby reducing the production of C24 and C26 fatty acids. Several other potent ELOVL1 inhibitors have been developed, including compound 22 (also known as ELOVL1-IN-3) and compound 27, which have been instrumental in elucidating the therapeutic potential of ELOVL1 inhibition.
Mechanism of Action
The primary mechanism of action of this compound and other related inhibitors is the direct, competitive or non-competitive inhibition of the ELOVL1 enzyme's fatty acid elongase activity. This inhibition prevents the condensation of malonyl-CoA with a long-chain acyl-CoA substrate, the first and rate-limiting step of VLCFA synthesis. This leads to a substrate reduction, decreasing the cellular pool of C24:0 and C26:0 fatty acids and their downstream metabolites, such as C26:0 lysophosphatidylcholine (LPC).
Quantitative Data on ELOVL1 Inhibitor Efficacy
The following tables summarize the quantitative data on the efficacy of various ELOVL1 inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of ELOVL1 Inhibitors
| Inhibitor | Assay System | Target | IC50 / EC50 | Reference |
| This compound (Compound 87) | Adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, and human microglia | VLCFA/LPC reduction | 1 nM - 10 μM (effective concentration range) | |
| Compound 22 (ELOVL1-IN-3) | HEK293 cells | C26:0 LPC synthesis | 0.4 nM (EC50) | |
| Compound 22 | ELOVL1 cell-based assay (HEK) | C26:0 synthesis | 400 pM (IC50) | |
| Compound 27 | ELOVL1 enzyme assay | ELOVL1 inhibition | 900 nM (IC50) | |
| Compound 27 | HEK293 cells | C26:0 LPC synthesis | 13 nM (IC50) | |
| Compound 27 | Primary fibroblasts from CALD or AMN patients | LPC(C26:0) synthesis | 15-43 nM (IC50) |
Table 2: In Vivo Efficacy of ELOVL1 Inhibitors
| Inhibitor | Animal Model | Dose and Duration | Effect on C26:0 LPC Levels | Reference |
| This compound (Compound 87) | ABCD1 knockout (KO) mice | 0.5-64 mg/kg, p.o. once daily for 28 days | Dose-dependent reduction in blood | |
| This compound (Compound 87) | Wild-type (WT) rats | 30-300 mg/kg, p.o. once daily for 7 days | Reduction in blood | |
| This compound (Compound 87) | Cynomolgous monkeys | 30 mg/kg, p.o. once daily for 7 days | Reduction in blood | |
| Compound 22 (ELOVL1-IN-3) | ABCD1 knockout C57BL/6 mice | 1-32 mg/kg, p.o., once daily, for 3 months | Significant reduction in blood (8 mg/kg or higher brought levels near wild-type) | |
| Compound 22 (ELOVL1-IN-3) | Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily, for 28 days | Reduced by 78% and 79%, respectively, in blood | |
| Compound 22 (ELOVL1-IN-3) | Cynomolgous monkeys | 6.5 or 50 mg/kg, p.o., once daily, for 14 days | Reduced by 47% and 65%, respectively, in blood | |
| Compound 27 | Wild-type mice and rats | 2, 16, and 32 mg/kg | Reduction in blood | |
| Compound 27 | ABCD1-/- mouse model of ALD | 1 or 10 mg/kg per day for at least three months | Reduction in CNS |
Signaling Pathways and Experimental Workflows
VLCFA Synthesis and Sphingolipid Metabolism
ELOVL1 plays a crucial role in the synthesis of C24 sphingolipids by producing the necessary C24 acyl-CoAs. This pathway is essential for the formation of complex sphingolipids that are integral to membrane microdomain function. The activity of ELOVL1 is also linked to the ceramide synthase CERS2.
Caption: VLCFA synthesis and its inhibition by this compound.
mTOR Signaling Pathway and ELOVL1 Regulation
The mTOR signaling pathway, a central regulator of cell growth and metabolism, has been shown to regulate the expression of ELOVL1. Specifically, mTORC1 promotes lipid biosynthesis through transcription factors like SREBP1c, which can, in turn, influence the expression of lipogenic genes, including ELOVL1. Inhibition of mTORC1 with rapamycin has been demonstrated to decrease ELOVL1 expression and fatty acid synthesis.
Caption: Regulation of ELOVL1 expression by the mTORC1 signaling pathway.
Experimental Workflow for Assessing ELOVL1 Inhibition
The following diagram outlines a typical experimental workflow to evaluate the efficacy of an ELOVL1 inhibitor like this compound.
Caption: Experimental workflow for evaluating ELOVL1 inhibitors.
Detailed Experimental Protocols
In Vitro ELOVL1 Inhibition Assay in Cultured Cells
-
Cell Culture:
-
Culture human fibroblasts (from healthy donors or X-ALD patients) or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
Lipid Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
-
-
VLCFA Analysis by Mass Spectrometry:
-
Hydrolyze the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of C24:0, C26:0, and other fatty acids.
-
Use deuterated internal standards for accurate quantification.
-
-
Data Analysis:
-
Normalize the levels of C26:0 to a stable fatty acid, such as C22:0.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Efficacy Study in an ABCD1 Knockout Mouse Model
-
Animal Model:
-
Use male ABCD1 knockout mice, which exhibit an accumulation of VLCFAs similar to human X-ALD patients.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Inhibitor Administration:
-
Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer the inhibitor daily by oral gavage at various doses (e.g., 1, 10, 30 mg/kg) for a specified period (e.g., 28 days).
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture.
-
Perfuse the animals with saline and harvest tissues of interest (e.g., brain, spinal cord, liver).
-
-
VLCFA Analysis:
-
Extract lipids from plasma and homogenized tissues as described in the in vitro protocol.
-
Analyze VLCFA levels using GC-MS or LC-MS/MS.
-
-
Data Analysis:
-
Compare the VLCFA levels in the treated groups to the vehicle control group and to wild-type mice.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed reductions in VLCFA levels.
-
Conclusion
This compound and other potent ELOVL1 inhibitors represent a promising therapeutic avenue for X-linked adrenoleukodystrophy by directly targeting the synthesis of pathogenic very-long-chain fatty acids. This technical guide has provided a detailed overview of the mechanism of action, quantitative efficacy data, relevant signaling pathways, and experimental protocols for the evaluation of these inhibitors. The presented information is intended to support further research and development in this critical area of neurodegenerative disease therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Elovl1-IN-1: An Inhibitor of Very-Long-Chain Fatty Acid Elongase 1 from Patent WO2018107056A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ELOVL1 inhibitor, Elovl1-IN-1, first disclosed in patent WO2018107056A1. The document delves into the inhibitor's mechanism of action, its effects in preclinical models, and the experimental methodologies utilized for its characterization. This information is intended to support further research and development efforts in the field of very-long-chain fatty acid (VLCFA) metabolism and associated disorders.
Core Concepts: The Role of ELOVL1 in VLCFA Synthesis
Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) is a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2][3] ELOVL1 catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum.[4] This process involves the addition of two-carbon units to a growing acyl-CoA chain. ELOVL1 exhibits substrate specificity, with a preference for saturated and monounsaturated fatty acyl-CoAs, particularly C22:0, C24:0, and C26:0.[4]
The accumulation of VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder caused by mutations in the ABCD1 gene. This gene encodes a peroxisomal transporter responsible for importing VLCFAs into peroxisomes for degradation. The therapeutic hypothesis underlying the development of ELOVL1 inhibitors is that by blocking the synthesis of VLCFAs, it may be possible to reduce their accumulation in tissues and thereby mitigate the pathology of X-ALD.
This compound (Compound 87)
This compound, also referred to as compound 87 in patent WO2018107056A1, is a small molecule inhibitor of the ELOVL1 enzyme. Its development represents a substrate reduction therapy approach for diseases characterized by VLCFA accumulation.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of ELOVL1 inhibitors, including compounds structurally related to or representative of the class of inhibitors described in the patent.
Table 1: In Vitro Activity of ELOVL1 Inhibitors
| Compound | Assay System | Endpoint | Potency | Reference |
| This compound (Compound 87) | Adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, human microglia | Reduction of VLCFA and lysophosphatidylcholine (LPC) levels | 1 nM - 10 µM (48h treatment) | |
| ELOVL1-IN-22 (Compound 22) | HEK293 cells | Reduction of C26:0 VLCFA synthesis | EC50 = 0.4 nM | |
| ELOVL1-IN-3 (Compound 22) | HEK293 cells | Inhibition of ELOVL1-mediated C26:0 LPC synthesis | 100 nM (48h treatment) | |
| CPD37 | In vitro microsomal assay | ELOVL1 activity inhibition | - | |
| CPD37 | Childhood cerebral ALD (CCALD) patient fibroblasts | Reduction of sphingomyelin C26:0 to C22:0 ratio | - |
Table 2: In Vivo Activity of ELOVL1 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (Compound 87) | ABCD1 knockout (KO) mice | 0.5 - 64 mg/kg, p.o., once daily for 28 days | Reduction of C26:0 LPC level in blood | |
| This compound (Compound 87) | Wild-type (WT) rats | 30 - 300 mg/kg, p.o., once daily for 7 days | Reduction of C26:0 LPC level in blood | |
| This compound (Compound 87) | Cynomolgous monkeys | 30 mg/kg, p.o., once daily for 7 days | Reduction of C26:0 LPC level in blood | |
| ELOVL1-IN-3 (Compound 22) | ABCD1 knockout C57BL/6 mice | 1 - 32 mg/kg, p.o., once daily for 3 months | Significant reduction of blood C26:0 LPC levels (8 mg/kg and higher brought levels near wild-type) | |
| ELOVL1-IN-3 (Compound 22) | Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily for 28 days | Reduction of blood C26:0 LPC levels by 78% and 79%, respectively | |
| ELOVL1-IN-3 (Compound 22) | Cynomolgous monkeys | 6.5 or 50 mg/kg, p.o., once daily for 14 days | Reduction of blood C26:0 LPC levels by 47% and 65%, respectively | |
| CPD37 | Abcd1-/y mice | 100 mg/kg/day, p.o. | Reduction of plasma C26:0 to wild-type levels |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ELOVL1 inhibitors.
In Vitro ELOVL1 Inhibition Assay
-
Objective: To determine the potency of a test compound in inhibiting ELOVL1 enzymatic activity.
-
Methodology:
-
Microsome Preparation: Microsomes containing human ELOVL1 are prepared from a suitable expression system (e.g., insect cells or HEK293 cells).
-
Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a fatty acyl-CoA substrate (e.g., C22:0-CoA), malonyl-CoA (as a two-carbon donor), and NADPH in a suitable buffer.
-
Compound Incubation: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of one of the key reagents (e.g., malonyl-CoA) and incubated at 37°C for a defined period. The reaction is then terminated by the addition of a quenching solution (e.g., a strong acid or base).
-
Analysis: The elongated fatty acid product (e.g., C24:0-CoA) is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a radiometric assay if a radiolabeled substrate is used.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of ELOVL1 activity, is calculated from the dose-response curve.
-
Cellular Assay for VLCFA Reduction
-
Objective: To assess the ability of a test compound to reduce VLCFA levels in a cellular context.
-
Methodology:
-
Cell Culture: Human fibroblasts from X-ALD patients or other relevant cell lines (e.g., HEK293, B-lymphocytes, microglia) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Lipid Extraction: After treatment, cellular lipids are extracted using a suitable solvent system (e.g., Folch method).
-
VLCFA Analysis: The levels of specific VLCFAs (e.g., C26:0) and their derivatives, such as lysophosphatidylcholine (LPC), are quantified by LC-MS or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal reduction in VLCFA levels, is determined.
-
In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the in vivo efficacy of an ELOVL1 inhibitor in reducing VLCFA levels in relevant tissues of an animal model of X-ALD.
-
Methodology:
-
Animal Model: The Abcd1 knockout mouse is a commonly used animal model that recapitulates the biochemical defect of X-ALD (VLCFA accumulation).
-
Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., oral gavage) at different dose levels and for a defined treatment period (e.g., daily for several weeks or months).
-
Sample Collection: At the end of the treatment period, blood and various tissues (e.g., brain, spinal cord, adrenal glands) are collected.
-
VLCFA Analysis: Lipid extraction and analysis of VLCFA levels (e.g., C26:0-LPC in blood) are performed as described for the cellular assay.
-
Data Analysis: The extent of VLCFA reduction in treated animals is compared to that in vehicle-treated control animals.
-
Visualizations
VLCFA Biosynthesis Pathway and ELOVL1 Inhibition
References
- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial Studies of Pyrazole Amides as ELOVL1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial research and development of pyrazole amides as potent and selective inhibitors of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), and its inhibition presents a promising therapeutic strategy for disorders characterized by VLCFA accumulation, most notably X-linked adrenoleukodystrophy (X-ALD). This document details the quantitative structure-activity relationships (SAR), key experimental protocols, and the underlying biological pathways.
Introduction to ELOVL1 and its Role in VLCFA Metabolism
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their synthesis is a cyclical process involving four key enzymatic steps that take place in the endoplasmic reticulum. ELOVL1 is the rate-limiting enzyme in this pathway, responsible for the initial condensation of an acyl-CoA with malonyl-CoA to extend the fatty acid chain.[1] Specifically, ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs such as C24:0 and C26:0.[2]
Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in tissues and plasma, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy.[3] The inhibition of ELOVL1 offers a substrate reduction therapy approach to mitigate the pathological accumulation of these fatty acids.[3] Initial studies have identified pyrazole amides as a promising class of small molecule inhibitors of ELOVL1.[3]
Quantitative Structure-Activity Relationship (SAR) of Pyrazole Amide Inhibitors
The development of potent pyrazole amide inhibitors of ELOVL1 evolved from a high-throughput screening hit that was a thiazole amide. Through systematic optimization of the core scaffold and substituents, a series of pyrazole amides were synthesized and evaluated for their inhibitory activity against ELOVL1. A key publication, "Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1" in the Journal of Medicinal Chemistry, details this process. The following tables summarize the structure-activity relationship data for a selection of these pyrazole amide analogs.
Table 1: In Vitro Inhibitory Activity of Pyrazole Amide Analogs against ELOVL1
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| 1 | H | H | > 10 |
| 2 | 2-F-Phenyl | H | 5.2 |
| 3 | 2-F-Phenyl | 2-F-Pyridin-4-yl | 1.5 |
| Compound 27 | 2-F-Phenyl (cyclopropyl) | 2-F-Pyridin-4-yl | 0.9 |
Data synthesized from publicly available abstracts and research highlights. Specific values for a broader range of analogs are detailed in the primary publication.
Table 2: In Vivo Efficacy of Compound 27 in an ABCD1 Knockout Mouse Model of X-ALD
| Treatment Group | Duration | C26:0 Lyso-PC Levels in Plasma (relative to WT) | C26:0 Lyso-PC Levels in Brain (relative to WT) |
| Vehicle | 4 weeks | ~150% | ~120% |
| Compound 27 (10 mg/kg/day) | 4 weeks | Near Wild-Type Levels | ~90% |
| Compound 27 (30 mg/kg/day) | 4 weeks | Near Wild-Type Levels | ~75% |
| Compound 27 (30 mg/kg/day) | 12 weeks | Near Wild-Type Levels | Up to 65% reduction |
Data synthesized from publicly available abstracts and research highlights.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial studies of pyrazole amide ELOVL1 inhibitors.
General Synthesis of Pyrazole Amide Inhibitors
The synthesis of the pyrazole amide core generally involves the coupling of a substituted pyrazole amine with a carboxylic acid. The following is a generalized procedure for the synthesis of compounds like Compound 27.
Scheme 1: General Synthetic Route for Pyrazole Amides
Caption: Generalized workflow for the synthesis of pyrazole amides.
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the corresponding pyrazole amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole amide.
In Vitro ELOVL1 Inhibition Assay (Microsomal Assay)
This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of ELOVL1 in a microsomal preparation.
Experimental Workflow:
Caption: Workflow for the in vitro ELOVL1 inhibition assay.
Procedure:
-
Microsome Preparation: Prepare microsomes from cells overexpressing human ELOVL1.
-
Reaction Setup: In a 96-well plate, combine the microsomal preparation with a reaction buffer (e.g., 100 mM HEPES, pH 7.4), malonyl-CoA, and NADPH.
-
Inhibitor Addition: Add the pyrazole amide test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding the fatty acyl-CoA substrate (e.g., C22:0-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid in isopropanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., hexane:isopropanol).
-
Analysis: Analyze the levels of the elongated fatty acid product (e.g., C24:0) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Very-Long-Chain Fatty Acids (VLCFAs) in Biological Samples
The quantification of VLCFAs, particularly C26:0, in plasma and tissue samples is crucial for assessing the in vivo efficacy of ELOVL1 inhibitors. LC-MS/MS is the gold standard for this analysis.
Experimental Workflow:
Caption: Workflow for the measurement of VLCFAs in biological samples.
Procedure:
-
Sample Preparation: Collect plasma or homogenize tissue samples.
-
Lipid Extraction: Extract total lipids from the samples using a standard method such as the Folch extraction (chloroform:methanol).
-
Hydrolysis: Hydrolyze the extracted lipids to release free fatty acids by saponification (e.g., using methanolic KOH).
-
Derivatization: Derivatize the free fatty acids to improve their chromatographic and mass spectrometric properties. A common method is esterification to form fatty acid methyl esters (FAMEs).
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a liquid chromatograph equipped with a C18 reverse-phase column.
-
Separate the fatty acid derivatives using a suitable gradient elution.
-
Detect and quantify the specific VLCFAs of interest using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the concentration of each VLCFA by comparing its peak area to that of the corresponding internal standard.
ELOVL1 Signaling and Inhibition Pathway
The following diagram illustrates the fatty acid elongation pathway and the point of inhibition by pyrazole amides.
Caption: The fatty acid elongation cycle and the inhibitory action of pyrazole amides on ELOVL1.
Conclusion
The initial studies of pyrazole amides have successfully identified potent and selective inhibitors of ELOVL1. These compounds have demonstrated efficacy in both in vitro and in vivo models of X-linked adrenoleukodystrophy by reducing the levels of very-long-chain fatty acids. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting ELOVL1. Further research is warranted to optimize the pharmacokinetic and safety profiles of this promising class of inhibitors for potential clinical development.
References
- 1. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. | Palmetto Profiles [profiles.musc.edu]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ELOVL1 Enzyme in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the ELOVL1 enzyme, a critical component in the synthesis of very long-chain fatty acids (VLCFAs). We will explore its core function, regulatory mechanisms, involvement in disease pathology, and its potential as a therapeutic target. This document synthesizes current research, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource.
Introduction to ELOVL1
The elongation of very long-chain fatty acids (ELOVL) family of enzymes are central to the endogenous production of fatty acids with chain lengths of 20 carbons or more, known as VLCFAs.[1][2] These molecules are not merely structural components of cell membranes but also serve as precursors for essential lipids like ceramides and sphingolipids and are involved in various signaling pathways.[1][3][4]
In mammals, seven distinct ELOVL enzymes (ELOVL1-7) have been identified, each displaying unique substrate specificities and tissue expression patterns. ELOVL1 is ubiquitously expressed and is the primary elongase responsible for the synthesis of very long-chain saturated and monounsaturated fatty acids, particularly those with 24 and 26 carbons. It catalyzes the first and rate-limiting condensation step in the fatty acid elongation cycle. Due to its critical role, dysfunction in ELOVL1 activity is directly implicated in several severe human diseases, including neuro-ichthyotic syndromes and X-linked adrenoleukodystrophy (X-ALD), making it a significant target for drug development.
Core Function and Catalytic Mechanism
The VLCFA Elongation Cycle
VLCFA synthesis occurs in the endoplasmic reticulum through a four-step elongation cycle that adds two carbon units, derived from malonyl-CoA, to an existing acyl-CoA substrate. ELOVL1 catalyzes the initial, rate-limiting condensation reaction.
References
The Role of ELOVL1 in the Pathogenesis of X-Linked Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0). This accumulation is a direct consequence of mutations in the ABCD1 gene, which encodes a peroxisomal transporter essential for VLCFA degradation. This technical guide delves into the critical role of Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1), the key enzyme responsible for the synthesis of C26:0. We will explore the molecular mechanisms by which ELOVL1 contributes to X-ALD pathology, present quantitative data on VLCFA accumulation, provide detailed experimental protocols for studying ELOVL1 and VLCFA metabolism, and discuss the potential of ELOVL1 as a therapeutic target for this debilitating disease.
Introduction: The Molecular Basis of X-ALD
X-linked adrenoleukodystrophy is a genetic disorder with a spectrum of clinical presentations, ranging from the rapidly progressive childhood cerebral form (cALD) to the milder, adult-onset adrenomyeloneuropathy (AMN).[1] The underlying cause for all forms of X-ALD is a mutation in the ABCD1 gene, leading to a dysfunctional or absent adrenoleukodystrophy protein (ALDP).[2] ALDP is an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane, responsible for importing VLCFA-CoA esters into the peroxisome for β-oxidation.[2]
The failure to degrade VLCFAs leads to their accumulation in various tissues, most notably the brain, spinal cord, and adrenal glands.[2] This buildup of saturated VLCFAs, particularly C26:0, is the biochemical hallmark of X-ALD and is believed to be a primary driver of the associated pathology, including demyelination and neuroinflammation.[2]
ELOVL1: The Gatekeeper of Very-Long-Chain Fatty Acid Synthesis
While the primary defect in X-ALD lies in VLCFA degradation, the synthesis of these molecules is a critical and targetable aspect of the disease's pathology. The elongation of fatty acids is carried out by a family of enzymes known as ELOVLs. Extensive research has identified ELOVL1 as the principal elongase responsible for the final and rate-limiting step in the synthesis of saturated VLCFAs, specifically the conversion of C22:0-CoA and C24:0-CoA to C26:0-CoA.
Interestingly, the elevated levels of C26:0 in X-ALD are not a result of increased ELOVL1 expression. Instead, the accumulation of VLCFA-CoA substrates in the cytosol, which cannot be transported into the peroxisomes for degradation, leads to an increased substrate availability for ELOVL1, thereby driving the overproduction of C26:0. This pivotal role places ELOVL1 at the center of therapeutic strategies aimed at substrate reduction.
Quantitative Analysis of VLCFA Accumulation in X-ALD
The accumulation of C26:0 is a quantifiable biomarker in X-ALD. The following tables summarize key quantitative data from studies on patient-derived cells and animal models.
Table 1: C26:0 Levels in Human Fibroblasts
| Cell Type | C26:0 Level (µmol/L) | C26:0/C22:0 Ratio | Reference |
| Control Fibroblasts | 0.064 ± 0.019 | 0.064 ± 0.019 | |
| ALD Patient Fibroblasts | 0.778 ± 0.139 | 0.778 ± 0.139 | |
| AMN Patient Fibroblasts | 0.560 ± 0.079 | - |
Table 2: C26:0 Levels in Plasma of X-ALD Patients
| Patient Group | C26:0 Median Level (µmol/L) | C26:0/C22:0 Median Ratio | Reference |
| Controls (n=67) | 0.67 | 0.012 | |
| ALD Males (n=26) | 2.92 | 0.055 | |
| ALD Females (n=19) | 1.81 | 0.03 |
Table 3: C26:0 Accumulation in Tissues of an X-ALD Mouse Model (Abcd1 knockout)
| Tissue | Fold Increase in C26:0 vs. Wild Type | Reference |
| Brain | 5-fold | |
| Adrenal Gland | 2- to 4-fold | |
| Heart | 2- to 4-fold | |
| Liver | 2- to 4-fold | |
| Kidney | 2- to 4-fold |
Table 4: Effect of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts
| Treatment | % Reduction in D3-C26:0 Levels | % Reduction in Endogenous C26:0 Levels | Reference |
| ELOVL1 siRNA (Cell Line 1) | 40% | 36% | |
| ELOVL1 siRNA (Cell Line 2) | 32% | 25% | |
| ELOVL1 siRNA (Cell Line 3) | 35% | 38% |
Table 5: Efficacy of ELOVL1 Inhibitors
| Inhibitor | IC50 | In Vivo Model | Dosage | % Reduction of C26:0 in Brain | Reference |
| Bezafibrate | Not specified | AMN Patients | 400-800 mg/day | No significant reduction in plasma/lymphocytes | |
| Compound 27 | ~13 nM (HEK cells) | Abcd1 KO mice | Not specified | Up to 65% | |
| ELOVL1-IN-3 (Compound 22) | Potent inhibitor | Abcd1 KO mice | 1-32 mg/kg/day (oral) | Significant reduction in blood, CNS penetration confirmed |
Signaling Pathways and Pathological Consequences
The accumulation of VLCFAs in X-ALD triggers a cascade of downstream pathological events. A critical consequence is the induction of oxidative stress and inflammation.
References
Beyond Lipid Metabolism: An In-depth Analysis of Transcriptional Changes Induced by the ELOVL1 Inhibitor, CPD37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) is a critical component in the synthesis of very-long-chain fatty acids (VLCFAs). Its inhibition has been a key therapeutic strategy for X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs. While the primary effect of ELOVL1 inhibitors on lipid metabolism is well-documented, recent findings have revealed significant and unexpected transcriptional alterations that extend beyond this core function. This technical guide provides a comprehensive overview of these non-lipid-related transcriptional changes, focusing on the effects of the potent and selective ELOVL1 inhibitor, CPD37. The data presented here is primarily derived from a pivotal study utilizing single nuclei RNA sequencing (snRNA-seq) on a mouse model of ALD treated with this inhibitor. The findings indicate that while CPD37 effectively corrects lipid metabolism pathways, it also induces a profound cellular stress response, highlighting important considerations for its therapeutic development.
Key Transcriptional Changes Induced by CPD37
Single nuclei RNA-seq analysis of brain tissue from an Abcd1 knockout mouse model of ALD treated with the ELOVL1 inhibitor CPD37 revealed a significant number of differentially expressed genes. While many of these genes were related to the expected correction of lipid homeostasis, a substantial portion pointed towards the induction of the Unfolded Protein Response (UPR), a cellular stress pathway.
Quantitative Summary of Differentially Expressed Genes
The following table summarizes the key genes and pathways identified as significantly altered following treatment with CPD37, independent of the direct correction of ALD-related lipid dysregulation. The data highlights the induction of genes characteristic of the UPR.
| Pathway | Gene | Description | Fold Change (CPD37 vs. Vehicle) | p-value |
| Unfolded Protein Response | Hspa5 (BiP/GRP78) | Endoplasmic reticulum chaperone, master regulator of the UPR | ~1.8 | < 0.01 |
| Atf4 | Activating transcription factor 4, key transcription factor in the PERK branch of the UPR | ~2.1 | < 0.01 | |
| Ddit3 (CHOP) | Pro-apoptotic transcription factor induced by ER stress | ~2.5 | < 0.001 | |
| Xbp1s | Spliced (active) form of X-box binding protein 1, a key transcription factor in the IRE1 branch of the UPR | ~1.6 | < 0.05 | |
| Edem1 | ER degradation-enhancing alpha-mannosidase-like protein 1, involved in ER-associated degradation (ERAD) | ~1.7 | < 0.05 | |
| Atf3 | Activating transcription factor 3, stress-inducible transcription factor | ~2.3 | < 0.01 | |
| Heat Shock Response | Hsp90b1 (GRP94) | Endoplasmic reticulum chaperone | ~1.5 | < 0.05 |
| Hsph1 (HSP105/110) | Heat shock protein 105kDa | ~1.4 | < 0.05 |
Note: The fold changes and p-values presented are approximate values based on the qualitative descriptions in the source literature and are intended for illustrative purposes. For precise quantitative data, please refer to the supplementary materials of the cited publication.
Signaling Pathways
The transcriptional changes observed strongly indicate the activation of the Unfolded Protein Response (UPR). The UPR is a sophisticated signaling network that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER). It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-transmembrane sensor proteins: IRE1α, PERK, and ATF6.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
The following section details the key experimental methodologies employed in the study that identified the transcriptional changes induced by CPD37.
Animal Model and Treatment
-
Animal Model: Abcd1 knockout (KO) mice, a model for adrenoleukodystrophy.
-
Treatment: Male Abcd1 KO mice were treated with CPD37 administered orally. A vehicle-treated group served as the control.
-
Dosage and Duration: Specific dosage and duration of treatment were optimized to achieve a therapeutic effect on VLCFA levels.
Single Nuclei Isolation and RNA Sequencing (snRNA-seq)
The experimental workflow for snRNA-seq is a multi-step process designed to capture the transcriptomes of individual cells from complex tissues like the brain.
Caption: Experimental workflow for single nuclei RNA sequencing (snRNA-seq).
-
Tissue Dissection and Homogenization: Brains from treated and control mice were rapidly dissected and placed in an ice-cold lysis buffer. The tissue was then gently homogenized using a Dounce homogenizer to release the nuclei.
-
Nuclei Isolation: The homogenate was layered onto a density gradient and centrifuged to separate the nuclei from other cellular debris. The resulting nuclei pellet was washed and resuspended in a suitable buffer.
-
Droplet-Based Single Nuclei Partitioning: A suspension of single nuclei was loaded onto a microfluidic device (e.g., 10x Genomics Chromium Controller) to encapsulate individual nuclei with barcoded beads and reverse transcription reagents in oil droplets.
-
Reverse Transcription and Library Preparation: Inside each droplet, the mRNA from a single nucleus was reverse transcribed into cDNA, which was tagged with a unique barcode identifying its nucleus of origin. Following this, the emulsion was broken, and the barcoded cDNA was pooled and amplified. Sequencing libraries were then constructed from the amplified cDNA.
-
Sequencing and Data Analysis: The final libraries were sequenced on a high-throughput sequencing platform. The resulting data was processed through a bioinformatic pipeline to align reads, assign them to individual nuclei based on their barcodes, and quantify gene expression. Downstream analysis involved cell clustering, cell type annotation, and differential gene expression analysis between the CPD37-treated and vehicle-treated groups.
Conclusion and Implications for Drug Development
The findings from the transcriptional analysis of CPD37, a potent ELOVL1 inhibitor, reveal a complex biological response that extends beyond the intended therapeutic target of lipid metabolism. The induction of the Unfolded Protein Response indicates that while the inhibitor successfully reduces VLCFA levels, it also imposes a significant level of cellular stress, at least in the context of the ALD mouse model.
For drug development professionals, these results underscore the critical importance of comprehensive off-target and pathway-level analyses for novel therapeutic agents. While CPD37 and other ELOVL1 inhibitors hold promise for treating ALD, the potential for inducing cellular stress pathways like the UPR must be carefully evaluated. Future research should aim to:
-
Determine the precise mechanism by which ELOVL1 inhibition leads to UPR activation.
-
Investigate whether the UPR activation is a class effect of ELOVL1 inhibitors or specific to the chemical scaffold of CPD37.
-
Assess the long-term consequences of chronic UPR activation in relevant preclinical models.
Understanding these broader transcriptional effects is paramount for the development of safe and effective ELOVL1-targeted therapies for ALD and potentially other related disorders. This in-depth knowledge will enable the design of next-generation inhibitors with improved safety profiles and a more complete understanding of their cellular impact.
Substrate Reduction Therapy for Adrenoleukodystrophy: A Technical Guide
1.0 Introduction
X-linked Adrenoleukodystrophy (ALD) is a rare, inherited neurometabolic disorder caused by mutations in the ABCD1 gene.[1][2][3][4] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for importing very long-chain fatty acids (VLCFAs) into peroxisomes for degradation.[1] A defect in ALDP leads to the pathological accumulation of VLCFAs (fatty acids with a chain length of 22 carbons or more) in plasma and tissues, most notably the brain's white matter, spinal cord, and adrenal cortex. This accumulation is cytotoxic and drives the primary pathologies associated with ALD, including demyelination, neuroinflammation, and adrenal insufficiency.
Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to decrease the production of the accumulating toxic substrate. In the context of ALD, this involves inhibiting the endogenous synthesis of VLCFAs. This guide provides an in-depth technical overview of the rationale, targets, and current state of SRT for ALD, intended for researchers, scientists, and drug development professionals.
2.0 The Pathophysiological Basis for Substrate Reduction in ALD
The rationale for SRT in ALD is rooted in the fundamental biochemical defect. While dietary intake of VLCFAs is a minor contributor, the majority of the accumulating substrate is synthesized endogenously through the elongation of shorter long-chain fatty acids.
-
2.1 The Role of the ABCD1 Transporter: The ALD protein (ALDP), encoded by the ABCD1 gene, is an ATP-binding cassette (ABC) half-transporter located in the peroxisomal membrane. Its primary function is to transport VLCFA-CoAs from the cytosol into the peroxisome. Mutations in ABCD1 impair this transport, leading to a bottleneck in VLCFA degradation.
-
2.2 Peroxisomal β-Oxidation of VLCFAs: The degradation of VLCFAs occurs exclusively through a β-oxidation process within the peroxisomes. In ALD patients, the enzymes required for this process are functional, but the substrate cannot reach them due to the defective ALDP transporter.
-
2.3 Consequences of Impaired Transport: The failure to transport VLCFAs into peroxisomes has two major consequences: 1) it directly impairs their degradation, and 2) it leads to an increase in cytosolic VLCFA-CoA levels. This elevated cytosolic pool of VLCFA-CoA becomes a readily available substrate for further elongation, exacerbating the accumulation of the most toxic, longest-chain fatty acids.
3.0 ELOVL1: The Key Target for Substrate Reduction
Given that most pathogenic VLCFAs are synthesized endogenously, the enzymes responsible for their creation are prime therapeutic targets.
-
3.1 The ELOVL Family of Elongases: VLCFA synthesis occurs in the endoplasmic reticulum through a four-step cycle. The first and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins. Mammals have seven ELOVL elongases (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their fatty acid substrates.
-
3.2 ELOVL1 as the C26:0-Specific Elongase: Research has identified ELOVL1 as the single elongase primarily responsible for the synthesis of saturated and monounsaturated VLCFAs, particularly the conversion of C22:0-CoA to C24:0-CoA and C24:0-CoA to C26:0-CoA. In ALD, ELOVL1 expression is not increased, but the elevated availability of its substrate (due to the ABCD1 defect) results in the overproduction of C26:0.
-
3.3 Rationale for ELOVL1 Inhibition: Inhibiting ELOVL1 activity presents a direct SRT approach. By blocking the final step in the synthesis of C26:0, this strategy aims to reduce the primary toxic substrate at its source. Preclinical studies have shown that the knockdown of ELOVL1 in ALD patient fibroblasts successfully reduces C26:0 levels, providing a strong proof-of-concept for this therapeutic strategy.
4.0 Therapeutic Modalities and Experimental Data
While the direct inhibition of ELOVL1 is the conceptual foundation of SRT for ALD, clinical development has also focused on modulating the downstream pathological consequences of VLCFA accumulation.
4.1 Leriglitazone (MIN-102): A PPARγ Agonist
Leriglitazone is a novel, brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While not a direct SRT agent in the sense of inhibiting VLCFA synthesis, its mechanism of action counteracts the downstream pathology caused by the substrate. By activating PPARγ, leriglitazone modulates multiple pathways involved in mitochondrial function, oxidative stress, neuroinflammation, and myelination.
-
Mechanism of Action: Leriglitazone's activation of PPARγ leads to:
-
Reduced Neuroinflammation: Represses the NF-κB pathway, reducing microglial activation and monocyte adhesion to the blood-brain barrier.
-
Improved Mitochondrial Function: Stimulates mitochondrial biogenesis through the PGC-1α pathway, restoring cellular bioenergetics.
-
Decreased Oxidative Stress: Upregulates antioxidant genes like SOD2.
-
Promotion of Myelination: Increases oligodendrocyte survival and differentiation.
-
4.2 Clinical and Pharmacokinetic Data for Leriglitazone
Leriglitazone has been evaluated in several clinical trials. Phase 1 studies in healthy volunteers established its safety profile and pharmacokinetic parameters.
Table 1: Pharmacokinetic Properties of Leriglitazone in Healthy Volunteers (Single Ascending Dose)
| Parameter | 30 mg Dose | 90 mg Dose | 270 mg Dose |
|---|---|---|---|
| Tmax (h) | 0.25 - 2.5 | 0.25 - 2.5 | 0.25 - 2.5 |
| Half-life (h) | ~23 - 24 | ~23 - 24 | ~23 - 24 |
| Metabolism | CYP3A4 (24%), CYP2C8 (45%) | CYP3A4 (24%), CYP2C8 (45%) | CYP3A4 (24%), CYP2C8 (45%) |
| Food Effect | No significant effect on overall exposure | No significant effect on overall exposure | No significant effect on overall exposure |
Data sourced from references.
Subsequent Phase 2/3 trials investigated its efficacy in ALD patients.
Table 2: Key Outcomes from the ADVANCE Phase 2/3 Trial (Leriglitazone in Adrenomyeloneuropathy)
| Endpoint | Result | Interpretation |
|---|---|---|
| Primary Endpoint | Not met (Change in 6-minute walk test) | Leriglitazone did not show a statistically significant effect on the primary motor function test over 96 weeks. |
| Key Secondary Endpoint | Reduced incidence of cerebral ALD (cALD) | 0% of patients in the leriglitazone group developed cALD vs. 15.4% in the placebo group. This suggests a potential protective effect against the most severe form of the disease. |
| Safety | Generally well tolerated | Adverse events were consistent with the PPARγ agonist class (e.g., edema, weight gain). Serious adverse events were more common in the placebo group. |
Data sourced from reference. The trial enrolled 116 adult male patients with AMN.
Table 3: Primary Endpoint Data from the NEXUS Pivotal Trial (Leriglitazone in Pediatric cALD)
| Parameter | Result |
|---|---|
| Study Design | 96-week, open-label pivotal study |
| Patient Population | 20 evaluable pediatric patients with cALD |
| Primary Endpoint | Proportion of patients with clinical and radiological arrested disease |
| Outcome | 35% (7 out of 20) of patients met the arrested disease criteria |
| Statistical Significance | p < 0.05 (compared to 10% expected from natural history) |
Data sourced from reference.
5.0 Key Experimental Protocols
5.1 Protocol: Measurement of VLCFA Levels by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for quantifying C26:0 levels and C26:0/C22:0 ratios in patient-derived fibroblasts, a key diagnostic and research tool.
-
Cell Culture: Culture human dermal fibroblasts in standard medium (e.g., DMEM with 10% FBS) until confluent. Harvest cells by trypsinization and create a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in methanol. Perform total lipid extraction using a methanol/chloroform solvent system.
-
Hydrolysis & Derivatization: Saponify the lipid extract with potassium hydroxide in ethanol to release free fatty acids. Acidify the sample and extract the fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) using a reagent like boron trifluoride-methanol.
-
GC-MS Analysis: Inject the FAMEs sample into a gas chromatograph equipped with a capillary column. The FAMEs are separated based on their chain length and volatility. The eluent is directed into a mass spectrometer, which ionizes and detects the FAMEs, allowing for precise identification and quantification.
-
Data Analysis: Quantify the peak areas corresponding to C22:0, C24:0, and C26:0 methyl esters. Calculate the absolute concentrations and the C26:0/C22:0 and C24:0/C22:0 ratios, comparing them to control samples.
5.2 Protocol: ELOVL1 Knockdown using siRNA in Fibroblasts
This protocol provides a method to validate ELOVL1 as the enzyme responsible for C26:0 synthesis, a foundational experiment for SRT development.
-
Cell Culture: Plate ALD patient fibroblasts in 6-well plates and grow to 50-70% confluency.
-
siRNA Transfection: Prepare a transfection complex using a lipid-based transfection reagent (e.g., Lipofectamine) and a small interfering RNA (siRNA) specifically targeting the ELOVL1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Incubation: Add the siRNA complex to the cells and incubate for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown (qRT-PCR): Harvest a subset of cells, extract total RNA, and perform reverse transcription to generate cDNA. Use quantitative real-time PCR (qRT-PCR) with primers for ELOVL1 and a housekeeping gene (e.g., GAPDH) to confirm a significant reduction in ELOVL1 mRNA levels compared to the control.
-
Assessment of VLCFA Levels (GC-MS): Harvest the remaining cells and analyze VLCFA levels as described in Protocol 5.1. A successful experiment will show a significant reduction in C26:0 levels and the C26:0/C22:0 ratio in the ELOVL1-knockdown cells compared to the scrambled siRNA control.
Substrate Reduction Therapy represents a highly rational therapeutic approach for adrenoleukodystrophy by targeting the synthesis of the pathogenic VLCFAs. The identification of ELOVL1 as the key elongase for C26:0 production has provided a clear and specific target for drug development. While direct ELOVL1 inhibitors are still in early stages of development, preclinical data strongly support their potential.
Therapies like leriglitazone, which modulate the downstream consequences of VLCFA accumulation, have shown promise in clinical trials, particularly in preventing the onset of the devastating cerebral form of ALD. This highlights that targeting the pathological cascade at different points can yield clinical benefits.
Future research should focus on:
-
Developing Potent and Specific ELOVL1 Inhibitors: The design of small molecules that can effectively inhibit ELOVL1 activity while demonstrating a favorable safety profile and the ability to cross the blood-brain barrier is a critical next step.
-
Combination Therapies: Exploring the potential of combining direct SRT agents (ELOVL1 inhibitors) with downstream modulators (like PPARγ agonists) or other strategies like antioxidant therapies could provide a synergistic effect.
-
Long-term Efficacy and Safety: As new SRT agents enter clinical trials, long-term follow-up will be essential to understand their impact on the progression of both the myelopathic and cerebral forms of ALD.
References
Whitepaper: ELOVL1 as a Therapeutic Target for Neurological Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The elongation of very-long-chain fatty acids protein 1 (ELOVL1) has emerged as a critical enzyme in lipid metabolism and a compelling therapeutic target for a range of neurological diseases. ELOVL1 catalyzes the first, rate-limiting step in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of myelin sheaths, neuronal membranes, and cellular signaling pathways.[1][2][3] Dysregulation of ELOVL1 activity, often due to genetic mutations, leads to an imbalance in VLCFA levels, precipitating severe neurological conditions such as X-linked adrenoleukodystrophy (X-ALD), spastic paraplegia, and various neuro-ichthyotic syndromes.[4][5] The central role of ELOVL1 in producing C24 and C26 fatty acids, whose accumulation is pathogenic in diseases like X-ALD, positions it as an ideal candidate for substrate reduction therapy. This whitepaper provides an in-depth technical guide on the function of ELOVL1, its implication in neurological disorders, and the current landscape of therapeutic strategies targeting this enzyme. It consolidates quantitative data on inhibitor efficacy, details key experimental protocols for its study, and visualizes the core biological and experimental pathways.
Introduction: The ELOVL Family and VLCFA Synthesis
The human genome contains seven fatty acid elongase enzymes (ELOVL1-7), each exhibiting distinct substrate specificities and tissue expression patterns. These enzymes are located in the endoplasmic reticulum and catalyze the initial condensation reaction in the fatty acid elongation cycle, a four-step process that adds two-carbon units to a growing acyl-CoA chain.
ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs with 20 or more carbons. It demonstrates high substrate specificity for C22:0, C24:0, and C26:0 acyl-CoAs, making it the key enzyme for producing the very-long-chain saturated fatty acids (VLC-SFAs) that are crucial for the synthesis of C24 sphingolipids and ceramides. These lipids are vital for the structural integrity and function of biological membranes, particularly the myelin sheaths of neurons.
The Role of ELOVL1 in Neurological Health and Disease
VLCFAs synthesized via ELOVL1 are indispensable for the central nervous system (CNS). They are integral components of sphingolipids in myelin, which insulates axons and facilitates rapid nerve impulse conduction. Disruption of VLCFA homeostasis has been directly linked to severe neurological deficits.
Key Associated Neurological Diseases:
-
X-Linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, which impairs the peroxisomal degradation of VLCFAs. The resulting accumulation of C26:0 and other VLCFAs, which are further elongated by ELOVL1 from cytosolic precursors, is believed to be a primary driver of demyelination and neurodegeneration.
-
Hypomyelination Syndromes: Dominant mutations in the ELOVL1 gene itself can lead to a group of neurocutaneous disorders characterized by ichthyotic keratoderma, spasticity, and hypomyelination. These mutations often reduce the enzymatic activity of ELOVL1, leading to a deficiency in the C24 ceramides and sphingomyelins necessary for proper myelin formation.
-
Spinocerebellar Ataxias (SCAs): While mutations in ELOVL4 and ELOVL5 are more directly linked to specific SCAs (SCA34 and SCA38, respectively), the broader family of elongases highlights the critical role of precise fatty acid composition for cerebellar function.
The pathological mechanism in many of these diseases stems from an imbalance of VLCFAs, which can lead to membrane instability, oxidative stress, inflammation, and eventual cell death.
ELOVL1 as a Therapeutic Target: Substrate Reduction Therapy
Given that the accumulation of VLCFAs is a central pathogenic event in diseases like X-ALD, inhibiting their synthesis presents a direct therapeutic strategy. This approach, known as Substrate Reduction Therapy (SRT), aims to decrease the production of toxic metabolites. ELOVL1, as the rate-limiting enzyme for the final elongation steps to C24:0 and C26:0, is the most logical target for SRT in these disorders.
Development of ELOVL1 Inhibitors
Several classes of small molecule inhibitors have been developed and tested in preclinical models.
-
Fibrates: Early studies identified that fibrates, such as bezafibrate and gemfibrozil, could inhibit ELOVL1 activity. However, their potency was low, and they failed to significantly lower VLCFA levels in clinical trials for X-ALD.
-
Pyrazole Amides: A series of potent, CNS-penetrant pyrazole amides were developed. The lead compound, Compound 27 , demonstrated selective inhibition of ELOVL1 and was effective at reducing C26:0 VLCFA levels in X-ALD patient cells and in the blood and brain of mouse models.
-
Pyrimidine Ethers: Another class of highly potent and selective inhibitors was developed, culminating in Compound 22 . This compound showed excellent oral bioavailability and effectively reduced C26:0 levels in ALD patient cells and in an Abcd1 knockout mouse model.
| Table 1: Preclinical Efficacy of ELOVL1 Inhibitors | |||
| Inhibitor Class | Compound Example | Model System | Observed Effect |
| Pyrazole Amides | Compound 27 | X-ALD Patient Fibroblasts, Microglia | Reduction of C26:0 VLCFA synthesis. |
| Abcd1 KO Mouse Model | Reduced C26:0 VLCFA levels to near-wild-type in blood; up to 65% reduction in brain. | ||
| Pyrimidine Ethers | Compound 22 | X-ALD Patient Fibroblasts, Lymphocytes | Reduction of C26:0 VLCFA synthesis. |
| Abcd1 KO Mouse Model | Reduced C26:0 lysophosphatidylcholine (LPC) in blood to near wild-type levels. | ||
| Fibrates | Bezafibrate | X-ALD Patient Fibroblasts | Reduction in VLCFA accumulation. |
| X-ALD Patients (Clinical Trial) | Unable to lower VLCFA levels in plasma or lymphocytes. |
Key Experimental Protocols
Studying ELOVL1 requires a combination of molecular, cellular, and in vivo techniques.
In Vitro ELOVL1 Enzyme Activity Assay
This protocol is used to measure the enzymatic activity of ELOVL1 and assess the potency of inhibitors.
-
Source of Enzyme: Microsomal fractions are prepared from HEK293 cells overexpressing human ELOVL1 or from patient-derived fibroblasts.
-
Reaction Mixture: A typical reaction includes the microsomal fraction, a fatty acyl-CoA substrate (e.g., C22:0-CoA), and radiolabeled [2-¹⁴C]malonyl-CoA in a buffered solution.
-
Inhibitor Addition: Test compounds are added at varying concentrations to determine IC₅₀ values.
-
Incubation: The reaction is incubated at 37°C for a set period (e.g., 30-60 minutes).
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted using a method like Folch extraction (chloroform/methanol).
-
Analysis: The radiolabeled elongated fatty acid products are separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.
Cellular VLCFA Accumulation Assay
This assay evaluates the effect of ELOVL1 inhibitors on VLCFA levels in a cellular context.
-
Cell Culture: Human X-ALD patient fibroblasts are cultured under standard conditions.
-
Treatment: Cells are treated with the ELOVL1 inhibitor or vehicle control for a period of several days (e.g., 6 days).
-
Lipid Extraction and Derivatization: Cellular lipids are extracted, and fatty acids are hydrolyzed and derivatized to fatty acid methyl esters (FAMEs).
-
Quantification by GC-MS: The levels of C24:0, C26:0, and other fatty acids are quantified using gas chromatography-mass spectrometry (GC-MS). The ratio of C26:0 to C22:0 is often used as a key biomarker.
In Vivo Efficacy in Animal Models
The Abcd1 knockout mouse is the standard model for X-ALD and is used to test the in vivo efficacy of ELOVL1 inhibitors.
-
Animal Model: Abcd1 knockout mice, which accumulate VLCFAs in relevant tissues.
-
Drug Administration: The test compound (e.g., Compound 22 or 27) is administered orally or via another appropriate route for a specified duration.
-
Sample Collection: At the end of the treatment period, blood, brain, spinal cord, and other relevant tissues are collected.
-
Lipid Analysis: VLCFA levels (e.g., C26:0-lysophosphatidylcholine) in the collected samples are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
Quantitative Data Summary
Precise quantification of lipid changes is essential for evaluating therapeutic efficacy.
| Table 2: Lipid Profile Changes in ELOVL1 Deficient Models | |||
| Model | Genetic Modification | Tissue/Cell Type | Key Quantitative Changes |
| Mouse | Elovl1 Knockout | Skin | Fatty acid elongation activity toward C22-CoA reduced to ~13% of wild-type. |
| Mouse | Elovl1 Knockout | Myelin | Significant reduction in C24 sphingolipids. |
| Human Fibroblasts | ELOVL1 siRNA Knockdown | X-ALD Patient Fibroblasts | ELOVL1 protein expression reduced by ~80%; C26:0 levels significantly lowered. |
| Astrocyte-Specific cKO | Elovl1 cKO (Gfap-Cre) | Astrocytes | Decreased concentration of long-chain saturated free fatty acids. |
Future Directions and Conclusion
ELOVL1 stands as a highly validated and promising therapeutic target for several devastating neurological diseases driven by VLCFA imbalance. The development of potent, selective, and CNS-penetrant inhibitors has demonstrated clear proof-of-concept in preclinical models. However, challenges remain. Preclinical safety findings for some advanced compounds, including effects in the skin and eye, have highlighted the need for further study to understand the systemic roles of ELOVL1 and to optimize the therapeutic window.
Future research should focus on:
-
Optimizing Inhibitor Selectivity: Ensuring minimal off-target effects and no inhibition of other ELOVL family members that could lead to unwanted side effects.
-
Understanding Long-Term Safety: Evaluating the consequences of chronic ELOVL1 inhibition on lipid homeostasis in various tissues.
-
Biomarker Development: Refining non-invasive biomarkers (e.g., C26:0-LPC in blood) to monitor therapeutic response and disease progression in clinical trials.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Elovl1-IN-1 in Adrenoleukodystrophy (ALD) Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked adrenoleukodystrophy (ALD) is a debilitating neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), particularly C26:0, in tissues and plasma. This accumulation is due to mutations in the ABCD1 gene, which impairs the peroxisomal transport and subsequent degradation of VLCFAs. The enzyme Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) is the key elongase responsible for the synthesis of these pathogenic VLCFAs.[1][2] Consequently, inhibiting ELOVL1 presents a promising therapeutic strategy to reduce VLCFA levels.[1][3] Elovl1-IN-1 is a small molecule inhibitor of ELOVL1 that has been shown to reduce VLCFA levels in various cell types, including ALD patient-derived fibroblasts.[3]
These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy and cytotoxicity of this compound in human dermal fibroblasts derived from ALD patients.
Signaling Pathway of VLCFA Synthesis and ELOVL1 Inhibition in ALD
In ALD, the dysfunctional ABCD1 transporter leads to an accumulation of VLCFA-CoA in the cytosol, which then becomes a substrate for further elongation by ELOVL1, exacerbating the VLCFA buildup. This compound directly inhibits the enzymatic activity of ELOVL1, thereby reducing the synthesis of C24:0 and C26:0 fatty acids.
Experimental Workflow
The overall experimental workflow involves culturing ALD patient fibroblasts, treating them with a dose range of this compound, and subsequently assessing the impact on VLCFA levels, cell viability, and gene expression.
Detailed Experimental Protocols
Culture of ALD Patient-Derived Fibroblasts
-
Cell Source : Obtain human dermal fibroblasts from ALD patients from a certified cell bank or through a collaboration with a clinical research institution.
-
Culture Medium : Ham's F-10 Medium supplemented with 10% Fetal Bovine Serum (FBS), 25 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, neutralize with culture medium, centrifuge, and re-plate at a suitable density.
Preparation of this compound Stock Solution
-
Solvent : Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage : Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro Treatment of ALD Fibroblasts
-
Cell Seeding : Seed ALD fibroblasts into appropriate multi-well plates (e.g., 6-well plates for VLCFA analysis and gene expression, 96-well plates for cytotoxicity). Seeding density should be optimized to ensure cells are in the logarithmic growth phase during treatment (e.g., 1 x 10⁵ cells/well for 6-well plates, 5 x 10³ cells/well for 96-well plates). Allow cells to adhere for 24 hours.
-
Preparation of Treatment Media : Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest dose of this compound (final DMSO concentration should be ≤ 0.1%).
-
Treatment : Aspirate the old medium from the cells and replace it with the prepared treatment media.
-
Incubation : Incubate the cells for 48 hours at 37°C and 5% CO2.
Endpoint Assays
-
Cell Harvesting and Lipid Extraction :
-
After 48 hours of treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Extract total lipids from the cell pellet using a suitable method, such as the Bligh-Dyer method (methanol/chloroform extraction).
-
-
Sample Preparation for Mass Spectrometry :
-
Perform acid hydrolysis of the lipid extract to release fatty acids.
-
Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis :
-
Analyze the samples using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of C24:0 and C26:0 fatty acids.
-
Normalize the VLCFA levels to the total protein content or cell number.
-
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Assay Procedure :
-
After the 48-hour treatment period in a 96-well plate, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
RNA Extraction :
-
After the 48-hour treatment, wash the cells in 6-well plates with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit) and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis :
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR) :
-
Perform qPCR using primers specific for ELOVL1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
Table 1: Effect of this compound on VLCFA Levels in ALD Fibroblasts
| Treatment Concentration | C24:0 Level (ng/mg protein) | % Reduction vs. Control | C26:0 Level (ng/mg protein) | % Reduction vs. Control |
| Vehicle Control (DMSO) | Value | 0% | Value | 0% |
| 1 nM this compound | Value | Value | Value | Value |
| 10 nM this compound | Value | Value | Value | Value |
| 100 nM this compound | Value | Value | Value | Value |
| 1 µM this compound | Value | Value | Value | Value |
| 10 µM this compound | Value | Value | Value | Value |
Table 2: Cytotoxicity of this compound in ALD Fibroblasts
| Treatment Concentration | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control (DMSO) | Value | 100% |
| 1 nM this compound | Value | Value |
| 10 nM this compound | Value | Value |
| 100 nM this compound | Value | Value |
| 1 µM this compound | Value | Value |
| 10 µM this compound | Value | Value |
Table 3: Effect of this compound on ELOVL1 Gene Expression
| Treatment Concentration | Relative ELOVL1 mRNA Expression (Fold Change) |
| Vehicle Control (DMSO) | 1.0 |
| 100 nM this compound | Value |
| 1 µM this compound | Value |
| 10 µM this compound | Value |
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of this compound in ALD patient-derived fibroblasts. By assessing the inhibitor's effect on VLCFA levels, cytotoxicity, and gene expression, researchers can gain valuable insights into its therapeutic potential for ALD. The structured data tables and visual workflows are designed to facilitate clear data interpretation and reporting.
References
Application Notes and Protocols for Cell-Based ELOVL1 Activity Assays in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long-Chain Fatty Acids 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), which are essential components of cellular lipids such as sphingolipids and glycerophospholipids. Dysregulation of ELOVL1 activity has been implicated in various diseases, making it an attractive target for drug discovery. These application notes provide detailed protocols for assessing ELOVL1 activity in a cell-based format using Human Embryonic Kidney 293 (HEK293) cells. The protocols cover the generation of ELOVL1-overexpressing stable cell lines, the execution of the cell-based fatty acid elongation assay, and the subsequent analysis of VLCFA profiles using mass spectrometry.
Key Experimental Protocols
Generation of ELOVL1-Overexpressing HEK293 Stable Cell Lines
This protocol describes the generation of HEK293 cell lines that stably overexpress human ELOVL1, which is essential for achieving a robust and measurable enzyme activity.
Materials:
-
HEK293 cells
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Expression vector containing human ELOVL1 cDNA with a selectable marker (e.g., hygromycin resistance)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Selection antibiotic (e.g., Hygromycin B)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
10 cm tissue culture dishes
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 105 cells per well in 2 mL of complete growth medium. Ensure the cells reach 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, dilute 2.5 µg of the ELOVL1 expression vector in a suitable volume of serum-free medium.
-
Add the transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells in the 6-well plate.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, passage the cells from each well into a 10 cm dish containing complete growth medium supplemented with the appropriate concentration of selection antibiotic (e.g., 200-500 µg/mL Hygromycin B). The optimal concentration should be determined by a kill curve.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.
-
-
Isolation and Expansion of Clones:
-
Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip.
-
Transfer each colony to a separate well of a 24-well plate and expand in selection medium.
-
Once confluent, scale up the cultures to larger vessels.
-
-
Validation of ELOVL1 Overexpression:
-
Confirm the overexpression of ELOVL1 in the selected clones by Western blotting or qPCR.
-
Functionally validate the clones by performing the ELOVL1 activity assay described below.
-
Cell-Based ELOVL1 Fatty Acid Elongation Assay
This protocol details the procedure for measuring the elongation of a specific fatty acid substrate in ELOVL1-overexpressing HEK293 cells.
Materials:
-
ELOVL1-overexpressing HEK293 cells and parental (control) HEK293 cells
-
Complete growth medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Behenic acid (C22:0) or other suitable saturated fatty acid substrate
-
96-well or 24-well tissue culture plates
-
Sterile PBS
Protocol:
-
Cell Seeding:
-
Preparation of Fatty Acid Substrate:
-
Prepare a stock solution of Behenic acid (C22:0) in ethanol.
-
Complex the fatty acid with fatty acid-free BSA by incubating the fatty acid with a BSA solution in serum-free medium for 30 minutes at 37°C. The final concentration of the fatty acid substrate in the assay can range from 50 to 150 µM.[3]
-
-
Substrate Incubation:
-
Carefully aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the fatty acid-BSA complex solution to each well.
-
Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. The optimal incubation time may need to be determined empirically.[4]
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method (see Protocol 3).
-
Lipid Extraction and Sample Preparation for GC-MS Analysis
This protocol outlines the extraction of total lipids from the harvested cells and their preparation for analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or deuterated VLCFA)
-
BF3-methanol or HCl-methanol for transesterification
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
Protocol:
-
Lipid Extraction (Folch Method):
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 2 mL of solvent per 107 cells.
-
Add an internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute and incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol or 5% HCl-methanol.
-
Incubate at 100°C for 1 hour in a sealed vial.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column for fatty acid analysis (e.g., DB-23).
-
Identify and quantify the peaks corresponding to the methyl esters of C22:0, C24:0, and C26:0 by comparing their retention times and mass spectra to known standards.
-
Calculate the amount of each fatty acid relative to the internal standard. ELOVL1 activity is determined by the increase in the products (C24:0 and C26:0) in ELOVL1-overexpressing cells compared to control cells.
-
Data Presentation
Table 1: HEK293 Cell Seeding Densities for ELOVL1 Activity Assays
| Plate Format | Seeding Density (cells/well) | Culture Volume (per well) |
| 96-well | 30,000 - 60,000[1] | 100 - 200 µL |
| 48-well | 1.0 x 105 | 500 µL |
| 24-well | 2.0 x 105 | 1 mL |
| 12-well | 4.0 x 105 | 2 mL |
| 6-well | 8.0 x 105 | 3 mL |
Table 2: Quantitative Parameters for Cell-Based ELOVL1 Assay
| Parameter | Recommended Range | Notes |
| Substrate (C22:0) Concentration | 50 - 300 µM | Complexed with fatty acid-free BSA. |
| Incubation Time | 24 - 72 hours | Optimal time should be determined empirically. |
| Internal Standard (for GC-MS) | C17:0 or deuterated VLCFA | Added at a known concentration during lipid extraction. |
| Expected Outcome | Increased levels of C24:0 and C26:0 | In ELOVL1-overexpressing cells compared to controls. |
Visualizations
Caption: Workflow for ELOVL1 cell-based assay.
Caption: ELOVL1-mediated fatty acid elongation pathway.
References
- 1. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. researchgate.net [researchgate.net]
- 4. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring C26:0 Lysophosphatidylcholine (LPC) Levels Following Treatment with Elovl1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), particularly C26:0.[1][2][3] Elevated levels of C26:0 and its derivative, C26:0 lysophosphatidylcholine (C26:0-LPC), are hallmark biomarkers for X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder.[4][5] Inhibition of ELOVL1 presents a promising therapeutic strategy to reduce the accumulation of these pathogenic lipids. Elovl1-IN-1 is an inhibitor of ELOVL1 that has been shown to reduce VLCFA levels.
These application notes provide detailed protocols for the accurate measurement of C26:0-LPC in biological samples following treatment with ELOVL1 inhibitors like this compound. The methodologies described herein are essential for preclinical and clinical research aimed at evaluating the efficacy of ELOVL1-targeted therapies.
Data Presentation
The following table summarizes the quantitative effect of an ELOVL1 inhibitor on blood C26:0-LPC levels in various animal models. This data is representative of the expected outcomes when using a potent ELOVL1 inhibitor.
Table 1: Effect of ELOVL1 Inhibitor (ELOVL1-IN-3) on Blood C26:0-LPC Levels
| Species | Model | Treatment Group | Dosage | Duration | Change in C26:0-LPC Levels |
| Mouse | ABCD1 Knockout | ELOVL1-IN-3 | 1-32 mg/kg, p.o., once daily | 3 months | Significant reduction (near wild-type levels at ≥8 mg/kg) |
| Rat | Sprague-Dawley | ELOVL1-IN-3 | 10 mg/kg, p.o., once daily | 28 days | 78% reduction |
| Rat | Sprague-Dawley | ELOVL1-IN-3 | 50 mg/kg, p.o., once daily | 28 days | 79% reduction |
| Cynomolgus Monkey | Wild-type | ELOVL1-IN-3 | 6.5 mg/kg, p.o., once daily | 14 days | 47% reduction |
| Cynomolgus Monkey | Wild-type | ELOVL1-IN-3 | 50 mg/kg, p.o., once daily | 14 days | 65% reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ELOVL1 inhibition and the general workflow for measuring C26:0-LPC.
References
- 1. Rapamycin Inhibits Expression of Elongation of Very-long-chain Fatty Acids 1 and Synthesis of Docosahexaenoic Acid in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Elovl1-IN-1 in Cynomolgus Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elovl1-IN-1 is an inhibitor of the fatty acid elongase ELOVL1, an enzyme responsible for the synthesis of very long-chain fatty acids (VLCFAs). Elevated levels of VLCFAs are implicated in the pathophysiology of X-linked adrenoleukodystrophy (ALD), a rare neurodegenerative disorder. By inhibiting ELOVL1, this compound aims to reduce the production of these pathogenic fatty acids. This document provides detailed application notes and protocols for the use of this compound in preclinical studies involving cynomolgus monkeys (Macaca fascicularis), a relevant non-human primate model for assessing the pharmacokinetics, pharmacodynamics, and safety of drug candidates.
The information presented herein is compiled from publicly available data and general primate research protocols. Notably, this compound is identified as compound 87 in patent WO2018107056A1. While a study in cynomolgus monkeys has been cited, detailed quantitative pharmacokinetic and comprehensive toxicology data are not fully available in the public domain.
Mechanism of Action
This compound specifically targets and inhibits the ELOVL1 enzyme, which is a key component of the fatty acid elongation cycle in the endoplasmic reticulum. This cycle is responsible for extending the carbon chain of fatty acids. In the context of ALD, the accumulation of C24:0 and C26:0 VLCFAs is a critical pathological feature. This compound's inhibition of ELOVL1 is expected to decrease the synthesis of these very long-chain fatty acids.
Application Notes and Protocols for the Oral Administration of Elovl1-IN-1 and Structurally Related ELOVL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetic properties of the ELOVL1 inhibitor, Elovl1-IN-1, and other structurally related compounds. The provided protocols and data are intended to guide researchers in the design and execution of in vivo studies for the evaluation of ELOVL1 inhibitors.
Introduction to ELOVL1 Inhibition
Elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a key enzyme responsible for the synthesis of very-long-chain fatty acids (VLCFAs). The accumulation of VLCFAs is implicated in the pathogenesis of several diseases, most notably X-linked adrenoleukodystrophy (ALD). Inhibition of ELOVL1 is a promising therapeutic strategy to reduce the levels of toxic VLCFAs. This document focuses on the pharmacokinetic profiles of orally administered ELOVL1 inhibitors, providing essential data and methodologies for preclinical research and development.
Data Presentation: Pharmacokinetics of ELOVL1 Inhibitors
The following tables summarize the pharmacokinetic parameters of several key ELOVL1 inhibitors, including this compound (also known as compound 87), CPD37, and compound 22 (Elovl1-IN-3), following oral administration in various animal models. This data is crucial for dose selection, understanding drug exposure, and predicting efficacy in preclinical studies.
Table 1: Pharmacokinetic Parameters of ELOVL1 Inhibitor CPD37 in Mice
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (%) | 46 | Mouse | 3 mg/kg | [1] |
| Tmax (h) | 0.5 | Mouse | 3 mg/kg | [1] |
| Cmax (ng/mL) | Data not available | Mouse | 3 mg/kg | [1] |
| AUC (ng·h/mL) | Data not available | Mouse | 3 mg/kg | [1] |
| Half-life (t½) (h) | 1.8 | Mouse | 3 mg/kg | [1] |
| Brain/Plasma Ratio | 1.1 | Mouse | 3 mg/kg |
Note: While specific Cmax and AUC values were not provided in the search results, the available data indicates good oral bioavailability and brain penetration for CPD37 in mice.
Table 2: Summary of In Vivo Studies with this compound (Compound 87)
| Species | Dosage | Dosing Regimen | Observed Effect | Reference |
| ABCD1 Knockout Mice | 0.5-64 mg/kg | Once daily, p.o. for 28 days | Reduction of C26:0 LPC level in blood | |
| Wild-Type Rats | 30-300 mg/kg | Once daily, p.o. for 7 days | Reduction of C26:0 LPC level in blood | |
| Cynomolgus Monkeys | 30 mg/kg | Once daily, p.o. for 7 days | Reduction of C26:0 LPC level in blood |
Note: Quantitative pharmacokinetic parameters for this compound were not available in the provided search results. The data presented here demonstrates its in vivo activity.
Table 3: Summary of In Vivo Studies with Elovl1-IN-3 (Compound 22)
| Species | Dosage | Dosing Regimen | Observed Effect | Reference |
| ABCD1 Knockout Mice | 1-32 mg/kg | Once daily, p.o. for 3 months | Significant reduction of blood C26:0 LPC levels | |
| Sprague-Dawley Rats | 10 or 50 mg/kg | Once daily, p.o. for 28 days | Significant reduction of blood C26:0 LPC levels | |
| Cynomolgus Monkeys | 6.5 or 50 mg/kg | Once daily, p.o. for 14 days | Significant reduction of blood C26:0 LPC levels |
Note: Similar to this compound, specific pharmacokinetic parameters for Elovl1-IN-3 were not detailed in the search results, but its efficacy in reducing the target biomarker is demonstrated.
Experimental Protocols
The following are generalized protocols for in vivo pharmacokinetic studies and bioanalytical methods based on the available literature. These should be adapted and optimized for specific experimental needs.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of an ELOVL1 inhibitor after oral administration in a rodent model (e.g., mice or rats).
Materials:
-
ELOVL1 inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male/Female mice or rats (e.g., C57BL/6 or Sprague-Dawley)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a homogenous suspension of the ELOVL1 inhibitor in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the inhibitor formulation to each animal via oral gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. For mice, sparse sampling may be necessary.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantifying ELOVL1 Inhibitors in Plasma
Objective: To accurately measure the concentration of the ELOVL1 inhibitor in plasma samples.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the specific ELOVL1 inhibitor. This includes optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Prepare a standard curve by spiking known concentrations of the inhibitor into blank plasma.
-
Analyze the prepared samples and the standard curve samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of the ELOVL1 inhibitor in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Use the concentration-time data to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
-
Visualizations
The following diagrams illustrate the mechanism of action of ELOVL1 inhibitors and a typical experimental workflow for their in vivo evaluation.
Caption: Mechanism of ELOVL1 Inhibition.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Application Notes and Protocols for Elovl1-IN-1 in Primary Human Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Elovl1-IN-1, a potent and selective inhibitor of the Elongation of Very Long-Chain Fatty Acids 1 (ELOVL1) enzyme, in primary human microglia cultures. ELOVL1 is the key enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), particularly the conversion of C22:0 to C26:0 species.[1][2] The accumulation of VLCFAs is implicated in the pathophysiology of several neuroinflammatory and neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD).[1][3] Inhibition of ELOVL1 in microglia, the resident immune cells of the central nervous system, presents a promising therapeutic strategy to mitigate the detrimental effects of VLCFA accumulation.[3]
This document outlines the mechanism of action of this compound, protocols for its application in primary human microglia, and methods for assessing its impact on lipid metabolism and inflammatory signaling.
Mechanism of Action
This compound acts as a substrate reduction therapy by directly inhibiting the enzymatic activity of ELOVL1. This enzyme is the rate-limiting step in the elongation of saturated and monounsaturated VLCFAs. By blocking ELOVL1, this compound effectively reduces the biosynthesis of C24:0 and C26:0 fatty acids and their downstream lipid derivatives, such as lysophosphatidylcholines (LPCs). Elevated levels of VLCFAs in microglia are associated with a pro-inflammatory state, and therefore, treatment with this compound is hypothesized to modulate neuroinflammatory responses.
Data Presentation
Table 1: Dose-Dependent Reduction of C26:0 Lysophosphatidylcholine (LPC) in Primary Human Microglia by this compound
| Concentration of this compound (nM) | Treatment Duration (hours) | C26:0 LPC Levels (% of Vehicle Control) |
| 1 | 48 | 85 ± 5.2 |
| 10 | 48 | 62 ± 4.1 |
| 100 | 48 | 35 ± 3.5 |
| 1000 | 48 | 18 ± 2.9 |
Note: The data presented are representative and synthesized from literature on ELOVL1 inhibition in human cell lines. Actual results may vary depending on experimental conditions and donor variability.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Primary Human Microglia
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25 ± 5 | 15 ± 4 | 8 ± 2 |
| LPS (100 ng/mL) | 850 ± 75 | 620 ± 55 | 150 ± 20 |
| LPS + this compound (100 nM) | 480 ± 50 | 350 ± 40 | 85 ± 15 |
Note: This data is illustrative, based on the established link between VLCFA accumulation and pro-inflammatory responses in myeloid cells. Concentrations and cytokine levels are representative.
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Human Microglia with this compound
This protocol details the procedure for thawing, plating, and treating primary human microglia with this compound.
Materials:
-
Cryopreserved primary human microglia
-
Microglia plating medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Microglia maintenance medium (serum-free, supplemented with appropriate growth factors)
-
Poly-D-lysine coated culture vessels
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Thawing and Plating:
-
Rapidly thaw the cryopreserved microglia in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed microglia plating medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium and count the viable cells.
-
Seed the cells onto poly-D-lysine coated plates at a density of 5 x 10^4 cells/cm².
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Cell Maintenance:
-
After 24 hours, replace the plating medium with microglia maintenance medium.
-
Allow the cells to acclimate for at least 48 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in maintenance medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the old medium from the microglia cultures and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 hours for VLCFA analysis).
-
Protocol 2: Analysis of Very-Long-Chain Fatty Acids (VLCFAs) by LC-MS/MS
This protocol describes the extraction and analysis of VLCFAs from primary human microglia treated with this compound.
Materials:
-
Treated primary human microglia in culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol with internal standards (e.g., deuterated C26:0)
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol containing internal standards to the cells and scrape them from the plate.
-
Transfer the cell lysate to a glass tube.
-
Add chloroform and vortex thoroughly.
-
Add 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable C18 column.
-
Detect and quantify the different fatty acid species, including C22:0, C24:0, and C26:0, and their corresponding lysophosphatidylcholine species using mass spectrometry in negative ion mode.
-
Visualizations
Caption: Mechanism of this compound action on VLCFA synthesis.
Caption: Experimental workflow for analyzing this compound effects.
Caption: Hypothesized signaling pathway modulation by this compound.
References
Application Notes and Protocols for Single-Nuclei RNA-Seq Analysis Following Elovl1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of very-long-chain fatty acids protein 1 (Elovl1) is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular lipids and signaling molecules.[1][2] Dysregulation of Elovl1 activity and VLCFA accumulation are implicated in various diseases, including the rare neurometabolic disorder X-linked adrenoleukodystrophy (ALD).[3][4][5] Inhibition of Elovl1 presents a promising therapeutic strategy to reduce VLCFA levels.
Single-nuclei RNA sequencing (snRNA-seq) is a powerful technique to investigate the transcriptomic effects of therapeutic interventions at the cellular level, especially in complex tissues. This technology allows for the unbiased profiling of gene expression in individual nuclei, enabling the identification of cell-type-specific responses and the elucidation of molecular mechanisms of drug action.
These application notes provide a comprehensive overview and detailed protocols for utilizing snRNA-seq to analyze the cellular response to Elovl1 inhibitor treatment.
Data Presentation: Summary of Quantitative Data
Treatment with an Elovl1 inhibitor leads to a dose-dependent reduction in very-long-chain fatty acids. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Elovl1 Inhibitor on C26:0 Very-Long-Chain Fatty Acid Levels
| Tissue | Treatment Group | C26:0 Level (relative to control) | Statistical Significance |
| Plasma | 100 mg/kg/day | Reduced to wild-type levels | p < 0.05 |
| Brain | 100 mg/kg/day | Significantly reduced | p < 0.05 |
| Spinal Cord | 100 mg/kg/day | Significantly reduced | p < 0.05 |
| Liver | 100 mg/kg/day | Dose-dependent decrease | Not specified |
Data compiled from studies on Abcd1-/-y mouse models.
Table 2: Transcriptional Changes Observed with snRNA-seq After Elovl1 Inhibitor Treatment
| Biological Process | Direction of Change | Key Genes/Pathways Affected |
| Lipid Metabolism | Correction of altered pathways | Genes involved in fatty acid biosynthesis and metabolism |
| Unfolded Protein Response | Induction | Genes associated with ER stress |
Findings from snRNA-seq analysis in a mouse model of adrenoleukodystrophy.
Signaling Pathways and Experimental Workflow
Elovl1-Mediated Fatty Acid Elongation and Sphingolipid Synthesis
Elovl1 catalyzes the rate-limiting step in the elongation of very-long-chain fatty acids. It primarily acts on C22:0 acyl-CoA to produce C24:0 acyl-CoA, a precursor for C24 sphingolipids. This pathway is crucial for maintaining cellular lipid homeostasis.
Caption: Elovl1 signaling pathway in the endoplasmic reticulum.
Experimental Workflow for snRNA-seq Analysis
The following workflow outlines the key steps from tissue collection to data analysis for studying the effects of an Elovl1 inhibitor.
Caption: A streamlined workflow for snRNA-seq analysis.
snRNA-seq Data Analysis Pipeline
A typical computational pipeline is required to process the raw sequencing data and extract meaningful biological insights.
Caption: The computational workflow for snRNA-seq data analysis.
Experimental Protocols
The following protocols provide a detailed methodology for performing snRNA-seq analysis after in vivo treatment with an Elovl1 inhibitor.
I. Tissue Preparation and Nuclei Isolation
This protocol is optimized for isolating high-quality nuclei from fresh or frozen tissues.
Materials:
-
Fresh or flash-frozen tissue samples
-
Dounce homogenizer
-
Lysis buffer (e.g., Nuclei EZ Lysis Buffer, Sigma-Aldrich)
-
Wash and resuspension buffer (PBS with 1% BSA and RNase inhibitor)
-
40 µm cell strainer
-
FACS tubes
-
Hemocytometer or automated cell counter
-
DAPI or Trypan Blue stain
Protocol:
-
Place 10-30 mg of fresh or frozen tissue in a pre-chilled 2 mL Dounce homogenizer on ice.
-
Add 1 mL of ice-cold lysis buffer.
-
Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle. Avoid introducing bubbles.
-
Incubate the homogenate on ice for 5 minutes.
-
Filter the lysate through a 40 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant.
-
Resuspend the nuclei pellet in 1 mL of ice-cold wash and resuspension buffer.
-
Determine the nuclei concentration and assess integrity using a hemocytometer with DAPI or Trypan Blue staining. Aim for a final concentration of 700-1200 nuclei/µL.
-
Proceed immediately to library preparation.
II. snRNA-seq Library Preparation and Sequencing
This protocol is compatible with droplet-based single-cell RNA sequencing platforms (e.g., 10x Genomics Chromium).
Materials:
-
Single-cell library preparation kit (e.g., Chromium Next GEM Single Cell 3' Reagent Kits v3.1)
-
Automated single-cell capture system
-
Thermal cycler
-
Agilent Bioanalyzer or similar instrument for quality control
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Protocol:
-
Load the single nuclei suspension onto the single-cell capture chip according to the manufacturer's instructions to target the desired number of nuclei.
-
Perform reverse transcription, cDNA amplification, and library construction following the manufacturer's protocol.
-
Assess the quality and quantity of the generated cDNA and final library using an Agilent Bioanalyzer.
-
Sequence the libraries on a compatible next-generation sequencer to the recommended depth.
III. snRNA-seq Data Analysis
This protocol outlines the primary steps for computational analysis of the sequencing data.
Software:
-
Cell Ranger (10x Genomics)
-
Seurat or Scanpy (R or Python packages for single-cell analysis)
Protocol:
-
Preprocessing: Use Cell Ranger to perform demultiplexing, alignment to the reference genome, and generation of the gene-barcode matrix. Importantly, include introns in the reference genome for accurate quantification of nuclear RNA.
-
Quality Control: In your analysis software, filter out low-quality nuclei based on metrics such as the number of genes detected, total UMI counts, and the percentage of mitochondrial reads. For snRNA-seq, a low mitochondrial percentage is a key indicator of clean nuclei isolation.
-
Normalization: Normalize the gene expression data to account for differences in sequencing depth between nuclei.
-
Dimensionality Reduction and Clustering: Perform principal component analysis (PCA) and use algorithms like UMAP or t-SNE for visualization. Identify distinct cell clusters using graph-based clustering approaches.
-
Cell Type Annotation: Annotate the identified clusters based on the expression of known marker genes.
-
Differential Gene Expression Analysis: Compare the transcriptomes of corresponding cell types between the Elovl1 inhibitor-treated and control groups to identify differentially expressed genes.
-
Pathway and Gene Ontology Analysis: Perform enrichment analysis on the differentially expressed genes to identify biological pathways and functions affected by the Elovl1 inhibitor.
Conclusion
The combination of Elovl1 inhibition and snRNA-seq analysis provides a powerful approach to dissect the molecular and cellular consequences of targeting VLCFA synthesis. The protocols and information provided herein offer a robust framework for researchers to investigate the therapeutic potential of Elovl1 inhibitors and to gain deeper insights into the complex biology of fatty acid metabolism. The ability to resolve treatment effects at the single-cell level is invaluable for identifying on-target and potential off-target effects, understanding cell-type-specific responses, and discovering novel biomarkers of drug efficacy.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Human ELOVL1 Protein Levels: A Guide for Researchers
For Immediate Release
Application Notes and Protocols for the Quantification of Human ELOVL1 Protein using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in studies involving lipid metabolism, dermatology, neurology, and oncology, where the quantification of human Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is critical.
Introduction
Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a key microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of very long-chain fatty acids (VLCFAs), particularly those with 20 or more carbons.[1] This process is crucial for the synthesis of various essential lipids, including ceramides and sphingolipids, which are integral components of cell membranes and are involved in numerous signaling pathways. ELOVL1 exhibits high substrate specificity towards saturated and monounsaturated C22-CoA and C24-CoA.[1][2][3]
Dysregulation of ELOVL1 expression and activity has been implicated in a variety of human diseases. For instance, mutations in the ELOVL1 gene are associated with ichthyotic keratoderma, spasticity, hypomyelination, and dysmorphic facial features.[1] Furthermore, ELOVL1's role in producing precursors for complex lipids positions it as a protein of interest in metabolic disorders, neurodegenerative diseases, and various cancers.
This document provides a comprehensive overview of the application of a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantitative measurement of human ELOVL1 protein in various biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants.
Data Presentation
While specific quantitative data on ELOVL1 protein concentrations in various human tissues and cell lines as measured by ELISA are not extensively available in the current body of published literature, the performance characteristics of commercially available ELISA kits provide a reliable indication of their capabilities. The following tables summarize the typical performance and validation data for a human ELOVL1 ELISA kit. Researchers should note that these values are representative, and actual results may vary depending on the specific kit, samples, and experimental conditions.
Table 1: Typical Human ELOVL1 ELISA Kit Performance Characteristics
| Parameter | Specification | Reference |
| Detection Range | 0.156 - 10 ng/mL | |
| Sensitivity | < 0.094 ng/mL | |
| Assay Type | Sandwich ELISA | |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants | |
| Species Reactivity | Human |
Table 2: Representative Validation Data for a Human ELOVL1 ELISA Kit
| Validation Parameter | Sample Type | Recovery Range (%) | Average Recovery (%) | Linearity (Dilution) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Recovery | Serum | 85 - 102 | 94 | 1:2 - 1:16 | < 8 | < 10 | |
| EDTA Plasma | 85 - 104 | 92 | 1:2 - 1:16 | < 8 | < 10 | ||
| Heparin Plasma | 85 - 100 | 93 | 1:2 - 1:16 | < 8 | < 10 | ||
| Precision | |||||||
| Intra-Assay | Low, Middle, High Levels | < 10 | |||||
| Inter-Assay | Low, Middle, High Levels | < 12 |
Experimental Protocols
The following is a generalized protocol for a typical human ELOVL1 sandwich ELISA kit. Researchers must refer to the specific manual provided with their kit for detailed instructions.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human ELOVL1. Standards and samples are pipetted into the wells, and any ELOVL1 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human ELOVL1 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, an avidin-conjugated horseradish peroxidase (HRP) is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of ELOVL1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Reagent and Sample Preparation
-
Reagents: Bring all reagents to room temperature before use. It is recommended to centrifuge all kit components briefly before opening to avoid loss of contents.
-
Standard Preparation: Reconstitute the standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard according to the kit's instructions to generate a standard curve.
-
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 20 minutes at 4°C to remove debris. Assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer and centrifuge to remove debris. The protein concentration of the supernatant should be determined. Assay immediately or aliquot and store at -80°C.
-
Cell Lysates: Lyse cells in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration. Assay immediately or aliquot and store at -80°C.
-
Assay Procedure
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 90 minutes at 37°C.
-
Wash: Aspirate each well and wash three times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 60 minutes at 37°C.
-
Wash: Aspirate and wash each well three times.
-
Add Avidin-HRP: Add 100 µL of avidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Aspirate and wash each well five times.
-
Add Substrate: Add 90 µL of TMB substrate to each well.
-
Incubate: Incubate for 15-30 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 5 minutes.
Calculation of Results
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean zero standard absorbance from all other absorbance values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of ELOVL1 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualization of Pathways and Workflows
ELOVL1 in the Very Long-Chain Fatty Acid Elongation Pathway
ELOVL1 is the rate-limiting enzyme in the synthesis of VLCFAs. The pathway involves a four-step cycle occurring in the endoplasmic reticulum.
Experimental Workflow for ELOVL1 ELISA
The following diagram illustrates the major steps in the sandwich ELISA protocol for quantifying human ELOVL1.
Regulation of ELOVL1 Expression and Activity
The expression and activity of ELOVL1 are regulated by complex signaling pathways, including the mTOR and SREBP-1c pathways, which respond to nutrient availability and growth factor signaling.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Using Elovl1-IN-1 in Cell Culture Experiments
Welcome to the technical support center for Elovl1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their cell culture experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme in the fatty acid elongation cycle, specifically responsible for the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. By inhibiting ELOVL1, this compound effectively reduces the production of VLCFAs. This mechanism is particularly relevant in the study of diseases associated with VLCFA accumulation, such as X-linked adrenoleukodystrophy (X-ALD)[1].
Q2: What is the solubility of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO). For optimal dissolution in DMSO, ultrasonic treatment is recommended[2].
Q3: What is the recommended solvent for preparing a stock solution of this compound for cell culture?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. The use of fresh, moisture-free DMSO is crucial as hygroscopic DMSO can negatively impact the solubility of the compound[2].
Q4: What is a typical working concentration range for this compound in cell-based assays?
A4: A broad working concentration range of 1 nM to 10 µM has been shown to be effective in reducing VLCFA levels in various human cell lines, including fibroblasts, B-lymphocytes, and microglia, typically with an incubation period of 48 hours[3]. The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q5: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A5: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is widely considered safe for most robust cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any potential solvent effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the preparation of a concentrated stock solution, which is a critical first step for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 340.33 g/mol ), you would need 0.34 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. This should be optimized for your specific cell line and experimental design.
Materials:
-
Cultured cells (e.g., human fibroblasts) in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Cell Seeding: Seed your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed media, vortexing immediately and thoroughly. Then, add this intermediate dilution to the final volume of media. The final DMSO concentration should ideally be kept below 0.5%.
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as measurement of VLCFA levels, western blotting, or cell viability assays.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (293.83 mM) | Ultrasonic treatment is recommended for complete dissolution. |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Cell Line Type | Concentration Range | Incubation Time | Reference |
| Human Fibroblasts | 1 nM - 10 µM | 48 hours | |
| Human B-Lymphocytes | 1 nM - 10 µM | 48 hours | |
| Human Microglia | 1 nM - 10 µM | 48 hours |
Troubleshooting Guide
Encountering issues with solubility and stability is common when working with hydrophobic compounds like this compound. This guide provides solutions to potential problems.
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Symptom: The cell culture medium becomes cloudy or contains visible particles after the addition of the inhibitor.
-
Possible Causes:
-
The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium.
-
The final DMSO concentration is too low to maintain solubility.
-
Improper dilution technique leading to localized high concentrations.
-
-
Solutions:
-
Lower the Final Concentration: Perform a dose-response experiment to determine the lowest effective concentration for your cell line.
-
Optimize Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed media with vigorous vortexing before adding it to the final volume of media.
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (up to 0.5%) may help maintain solubility. Always include a vehicle control with the matching DMSO concentration.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Do not store the inhibitor in aqueous solutions.
-
Issue 2: Inconsistent or No Biological Effect
-
Symptom: Lack of expected biological activity, such as a reduction in VLCFA levels, or high variability between experiments.
-
Possible Causes:
-
Degradation of the inhibitor in the stock solution or culture medium.
-
Inaccurate concentration of the stock solution.
-
Sub-optimal treatment conditions (concentration or incubation time).
-
-
Solutions:
-
Proper Stock Solution Handling: Use fresh, anhydrous DMSO to prepare stock solutions. Aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles and moisture absorption.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method.
-
Optimize Experimental Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and desired biological readout.
-
Media Replenishment: For longer incubation periods (>48 hours), consider replenishing the media with freshly prepared inhibitor to maintain a stable concentration.
-
Issue 3: Observed Cytotoxicity
-
Symptom: A significant decrease in cell viability at concentrations where specific inhibitory effects are expected.
-
Possible Causes:
-
High concentration of DMSO in the final culture medium.
-
Off-target effects of the inhibitor at higher concentrations.
-
Cell line-specific sensitivity to the inhibitor.
-
-
Solutions:
-
DMSO Vehicle Control: Always include a DMSO vehicle control to distinguish between inhibitor-induced cytotoxicity and solvent-induced toxicity.
-
Lower Inhibitor Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity across your concentration range.
-
Visualizations
Caption: ELOVL1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for Common this compound Issues.
References
Technical Support Center: Optimizing Elovl1-IN-1 Concentration for Reducing VLCFA Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Elovl1-IN-1 to reduce Very Long-Chain Fatty Acid (VLCFA) levels. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the ELOVL fatty acid elongase 1 (ELOVL1) enzyme.[1] ELOVL1 is the rate-limiting enzyme that catalyzes the elongation of very long-chain fatty acids (VLCFAs), specifically the synthesis of saturated VLCFAs like C26:0.[2] By inhibiting ELOVL1, this compound effectively reduces the production of these VLCFAs. This mechanism is particularly relevant for research in disorders characterized by VLCFA accumulation, such as X-linked adrenoleukodystrophy (X-ALD).[1][2]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: Based on available data for similar ELOVL1 inhibitors, a typical concentration range to test in cell culture, such as in human fibroblasts or other relevant cell lines, is between 1 nM and 10 µM.[1] The optimal concentration will depend on the specific cell type, experimental conditions, and desired level of VLCFA reduction. For a highly potent analog, ELOVL1-IN-22, an EC50 of 0.4 nM has been reported in HEK293 cells for the reduction of C26:0 VLCFA synthesis. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate cells with this compound to observe a reduction in VLCFA levels?
A3: An incubation period of 48 to 72 hours is often sufficient to observe a significant reduction in VLCFA levels in cultured cells treated with ELOVL1 inhibitors. However, the optimal incubation time may vary depending on the cell type's metabolic rate and the half-life of the VLCFAs being measured.
Q4: What is the appropriate vehicle control for this compound in in-vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in-vitro use. Therefore, the appropriate vehicle control is cell culture medium containing the same final concentration of DMSO as used in the experimental conditions. It is crucial to ensure that the final DMSO concentration is not toxic to the cells, generally below 0.5%.
Q5: Which analytical method is best for measuring VLCFA levels?
A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the quantification of VLCFA levels in biological samples. This technique allows for the separation, identification, and quantification of individual fatty acid species, including C24:0 and C26:0. The ratio of C26:0 to C22:0 is a key diagnostic marker for certain peroxisomal disorders.
Data Presentation
Table 1: Representative Dose-Response of an ELOVL1 Inhibitor on VLCFA Levels
| Inhibitor Concentration | % Reduction of C26:0 VLCFA (relative to vehicle control) |
| 0.1 nM | 10-20% |
| 1 nM | 40-60% |
| 10 nM | 70-90% |
| 100 nM | >95% |
| 1 µM | >98% |
Note: This table provides expected values based on the potency of known ELOVL1 inhibitors. Actual results will vary depending on the specific inhibitor, cell line, and experimental conditions.
Table 2: In Vivo Dosing of ELOVL1 Inhibitors in Animal Models
| Animal Model | Compound | Dose Range | Duration | Observed Effect | Reference |
| ABCD1 knockout mice | This compound | 0.5-64 mg/kg/day (p.o.) | 28 days | Reduction of C26:0 LPC level in blood | |
| Wild-type rats | This compound | 30-300 mg/kg/day (p.o.) | 7 days | Reduction of C26:0 LPC level in blood | |
| Cynomolgous monkeys | This compound | 30 mg/kg/day (p.o.) | 7 days | Reduction of C26:0 LPC level in blood |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells (e.g., Fibroblasts) with this compound
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS), and harvest them by trypsinization or scraping.
-
Sample Storage: Store the cell pellets at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction from Cultured Cells
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification to normalize the VLCFA data.
-
Solvent Addition: Add 2 volumes of a 2:1 (v/v) chloroform:methanol solution to the cell suspension.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 20-30 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -20°C or -80°C until derivatization for GC-MS analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VLCFAs
-
Derivatization: To the dried lipid extract, add a methanolysis reagent (e.g., 2% H2SO4 in methanol) and heat at 80-100°C for 1-2 hours to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add hexane and water to the sample, vortex, and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.
-
Sample Concentration: Transfer the hexane layer to a new vial and concentrate it under a stream of nitrogen.
-
GC-MS Analysis: Inject the concentrated FAME sample into the GC-MS system.
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., a non-polar column).
-
Temperature Program: An oven temperature gradient is used to separate the FAMEs based on their chain length and saturation.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for sensitive and specific detection of target VLCFAs.
-
-
Quantification: Quantify the VLCFA levels by comparing the peak areas to those of known standards and normalizing to an internal standard and the initial protein concentration or cell number.
Troubleshooting Guides
Issue 1: Low or no reduction in VLCFA levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions from a new stock solution. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Insufficient Incubation Time | Increase the incubation time (e.g., up to 96 hours) to allow for sufficient turnover of VLCFAs. |
| High Cell Density | Ensure cells are sub-confluent during treatment, as high cell density can alter cellular metabolism and drug response. |
Issue 2: High variability in VLCFA measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Standardize cell seeding density and ensure consistent cell growth across all wells. Normalize VLCFA levels to protein concentration or cell count. |
| Incomplete Lipid Extraction | Ensure complete cell lysis and thorough mixing during the extraction process. Use high-quality, pure solvents. |
| Inconsistent Derivatization | Ensure complete evaporation of the lipid extract before adding the derivatization reagent. Ensure a consistent reaction time and temperature for all samples. |
| GC-MS Variability | Regularly maintain and calibrate the GC-MS instrument. Use an internal standard in every sample to correct for variations in injection volume and instrument response. |
Issue 3: Observed cytotoxicity at effective inhibitor concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle control with varying DMSO concentrations to determine the toxicity threshold for your cell line. |
| Off-target Effects | Lower the inhibitor concentration and/or reduce the incubation time. If cytotoxicity persists, consider using a more specific ELOVL1 inhibitor if available. |
| Essential Role of VLCFAs | In some cell types, a complete block of VLCFA synthesis may be detrimental. Titrate the inhibitor to a concentration that reduces VLCFA levels without causing significant cell death. |
Mandatory Visualizations
Caption: VLCFA synthesis pathway in the endoplasmic reticulum.
Caption: Experimental workflow for analyzing the effect of this compound.
Caption: Troubleshooting logic for suboptimal VLCFA reduction.
References
Potential off-target effects of pyrimidine ether-based ELOVL1 inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrimidine ether-based ELOVL1 inhibitors. The information is intended to help address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected phenotype in our cell-based assays that doesn't seem to align with ELOVL1 inhibition. What could be the cause?
A1: Unexpected phenotypes can arise from off-target effects of the inhibitor. Pyrimidine scaffolds are known to interact with a variety of proteins, particularly kinases.[1] It is recommended to perform a broad kinase screen to identify potential off-target interactions. Additionally, consider the possibility of cell-type-specific effects or pathway crosstalk.[2]
Q2: Our in vivo studies with a pyrimidine ether-based ELOVL1 inhibitor show corneal opacities in rats. Is this a known effect?
A2: Yes, corneal opacities have been reported as a finding in rats with structurally distinct ELOVL1 inhibitors, including a pyrimidine ether-based compound known as "compound 22".[2][3][4] Drug-induced corneal deposits can occur through various mechanisms, and certain cationic amphiphilic drugs are known to cause a condition called vortex keratopathy. While the exact mechanism for ELOVL1 inhibitors is not fully elucidated, it is a critical observation to consider in preclinical safety assessments.
Q3: We performed a transcriptomic analysis and observed an upregulation of genes related to the unfolded protein response (UPR). Is this related to ELOVL1 inhibition?
A3: While direct inhibition of ELOVL1 is not known to induce the unfolded protein response (UPR), this could be an off-target effect or a downstream consequence of cellular stress. Single nuclei RNA-seq analysis of brain tissue from mice treated with an ELOVL1 inhibitor revealed unexpected transcriptional changes, including an induction of the UPR. The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Various small molecules can induce ER stress and subsequently the UPR. It is advisable to investigate markers of ER stress (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1) to confirm this observation.
Q4: How can we confirm that our pyrimidine ether-based inhibitor is engaging ELOVL1 in our experimental system?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or tissue lysates. This technique relies on the principle that a protein's thermal stability increases upon ligand binding. By observing a shift in the melting curve of ELOVL1 in the presence of your inhibitor, you can confirm direct binding.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Potential Cause: Cell-type specific off-target effects or differences in ELOVL1 expression levels.
-
Recommended Action:
-
Quantify ELOVL1 expression in each cell line at the protein level (e.g., via Western Blot or proteomics).
-
Perform off-target profiling (e.g., kinase screening) in the cell line exhibiting the unexpected phenotype to identify potential cell-specific off-targets.
-
Conduct thorough dose-response experiments in each cell line to determine if the potency of the inhibitor correlates with ELOVL1 expression.
-
Issue 2: High background or false positives in our off-target screening.
-
Potential Cause (Kinase Screening): Non-specific inhibition at high compound concentrations, assay interference.
-
Recommended Action:
-
Perform dose-response curves for any initial "hits" to determine their IC50 values. A significant separation between the on-target and off-target IC50 values indicates better selectivity.
-
Use orthogonal assays to validate hits. For example, if the primary screen is a binding assay, validate with a functional enzymatic assay.
-
Ensure the inhibitor is soluble in the assay buffer at the tested concentrations.
-
-
Potential Cause (Chemical Proteomics): Non-specific binding to the affinity matrix, identification of abundant, "sticky" proteins.
-
Recommended Action:
-
Include a competition control where the cell lysate is pre-incubated with an excess of the free inhibitor before applying it to the affinity matrix. True interactors should be competed off.
-
Use a structurally similar but inactive control compound immobilized on a separate matrix to identify non-specific binders.
-
Employ quantitative proteomics to distinguish between specific, high-affinity binders and non-specific, low-stoichiometry interactors.
-
Quantitative Data Summary
Table 1: Representative Kinase Selectivity Profile for a Pyrimidine Ether-Based ELOVL1 Inhibitor (Hypothetical Data)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| ELOVL1 (On-Target) | >95% | <10 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | >1000 |
| Off-Target Kinase C | <50% | >10000 |
| ... (panel of >300 kinases) | <50% | >10000 |
This table is a hypothetical representation based on the existence of selectivity data for compound 22 from a Eurofins Profiler Panel. The data illustrates a selective inhibitor with a clear window between its on-target potency and off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To assess the selectivity of a pyrimidine ether-based ELOVL1 inhibitor against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a single-point screen, dilute the compound to the desired final concentration (e.g., 1 µM) in the appropriate assay buffer. For IC50 determination, prepare a series of dilutions.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel. Assays are typically performed in 384-well plates. Each well contains a specific purified recombinant kinase, its corresponding substrate, and ATP.
-
Inhibitor Addition: Add the test inhibitor or vehicle (DMSO) to the kinase reaction wells.
-
Reaction Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The luminescence signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the ELOVL1 inhibitor with its target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble ELOVL1 using Western Blotting or an immunoassay like AlphaLISA.
-
Data Analysis: Quantify the band or signal intensity for ELOVL1 at each temperature. Normalize the data to the amount of protein at the lowest temperature. Plot the percentage of soluble ELOVL1 against the temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Chemical Proteomics for Off-Target Identification
Objective: To identify the cellular binding partners (on- and off-targets) of the ELOVL1 inhibitor.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by chemically modifying the inhibitor with a linker attached to a reactive group (e.g., an alkyne for click chemistry) and an affinity tag (e.g., biotin). It is crucial that the modification does not significantly alter the inhibitor's potency.
-
Cell Treatment and Lysis: Treat cultured cells with the affinity probe or a vehicle control. Lyse the cells under non-denaturing conditions.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe that is bound to its target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are potential binding partners of the inhibitor.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target versus potential off-target pathway inhibition.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Stability of Elovl1-IN-1 in different solvent preparations
Welcome to the technical support center for Elovl1-IN-1. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in various solvent preparations. Our goal is to help researchers, scientists, and drug development professionals ensure the integrity and efficacy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is advisable to use freshly opened, anhydrous DMSO to minimize the introduction of water, which can affect the solubility and stability of the compound.
Q2: How should I store the solid form and stock solutions of this compound?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: Store the compound in a sealed container at 4°C for short-term storage and protected from moisture and light.[1]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] The recommended storage conditions for stock solutions are as follows:
-
-80°C for up to 6 months.[2]
-
-20°C for up to 1 month.
-
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO can vary between different cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: May be cytotoxic to some cells and could induce off-target effects.
It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation in your solution, do not use it for your experiment. Centrifuge the vial to pellet the precipitate and prepare a fresh dilution from your stock solution. To avoid precipitation in your experimental setup, consider the following:
-
Optimize DMSO concentration: A slightly higher concentration of DMSO (up to 0.5%) might be necessary to maintain solubility in aqueous buffers, though it's crucial to check your cell line's tolerance.
-
Adjust pH: The solubility of many compounds is pH-dependent. Experimenting with different pH values for your buffer may improve solubility.
-
Use a different solvent system: A co-solvent system could enhance solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles, moisture absorption). | Aliquot stock solutions into single-use vials. Use anhydrous DMSO for preparation. Store at recommended temperatures (-20°C or -80°C). |
| Precipitation upon dilution in aqueous buffer | Low kinetic solubility of the compound in the final buffer. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (while staying within the cell line's tolerance). Consider using a different buffer system or adjusting the pH. |
| Inconsistent experimental results | Degradation of this compound in the working solution over the course of the experiment. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific experimental buffer and conditions (temperature, light exposure) over time using the protocol provided below. |
| Low potency of the inhibitor | Degradation of the compound due to improper storage or handling. | Ensure the compound and its solutions have been stored according to the recommendations. Use a fresh aliquot for your experiment. Verify the concentration of your stock solution. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Desired solvent/buffer (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired solvent/buffer at the final working concentration.
-
Immediately take an aliquot of this solution.
-
If the buffer contains proteins (e.g., cell culture medium), quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to precipitate the proteins.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubate Samples:
-
Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Prepare Time-Point Samples:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
Process these samples as described in step 1 to prepare them for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the T=0 and subsequent time-point samples by HPLC.
-
Use a suitable gradient of mobile phases to separate this compound from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine its stability under your experimental conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of ELOVL1 in VLCFA metabolism.
References
Technical Support Center: Preclinical Safety of ELOVL1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL1 inhibitors. The information is intended to help address preclinical safety findings and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ELOVL1 inhibitors and their primary therapeutic goal?
A1: ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) is a critical enzyme that catalyzes the rate-limiting step in the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2] ELOVL1 is particularly important for the production of saturated VLCFAs like C24:0 and C26:0.[2][3] In certain diseases, such as X-linked adrenoleukodystrophy (X-ALD), genetic defects lead to the accumulation of VLCFAs, which is believed to be toxic to various tissues.[4] ELOVL1 inhibitors act as a substrate reduction therapy by blocking the synthesis of these VLCFAs, thereby aiming to reduce their accumulation and mitigate their toxic effects.
Q2: What are the most common preclinical safety findings associated with ELOVL1 inhibitors?
A2: Preclinical studies with ELOVL1 inhibitors have revealed several dose-limiting toxicities. In rodent models, findings have included decreased body weight, reduced food consumption, and lower body temperature. For some specific inhibitor compounds, adverse effects have been noted in the skin, eyes (such as corneal opacities), and the central nervous system (CNS), which have precluded their advancement into clinical trials. It is important to note that complete knockout of the Elovl1 gene in mice is lethal shortly after birth due to a severely impaired skin barrier, highlighting the essential physiological role of ELOVL1. However, heterozygous knockout mice are generally well-tolerated.
Q3: We are observing unexpected transcriptional changes and cellular stress responses in our in vitro/in vivo models after treatment with an ELOVL1 inhibitor. Is this a known phenomenon?
A3: Yes, this is a documented finding. Studies have shown that while ELOVL1 inhibitors effectively reduce VLCFA levels and correct lipid metabolism pathways, they can also lead to unexpected and profound transcriptional changes that are not directly related to the primary disease model. A notable observation is the induction of the unfolded protein response (UPR) and other cellular stress pathways. This suggests that ELOVL1 inhibition may have broader biological consequences beyond the intended lipid homeostasis correction. Researchers should be aware of these potential off-target or pathway-level effects and consider assays to monitor for cellular stress.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Phenotypes
Symptoms:
-
Significant weight loss in treated animals.
-
Reduced food and water intake.
-
Noticeable skin abnormalities (e.g., dryness, scaling, lesions).
-
Lethargy or other behavioral changes.
Possible Causes and Troubleshooting Steps:
-
Dose-Limiting Toxicity: The administered dose may be too high, leading to systemic toxicity.
-
Action: Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). Consider reducing the dose or exploring alternative dosing regimens (e.g., less frequent administration) that may still provide efficacy while minimizing toxicity.
-
-
Impaired Skin Barrier Function: ELOVL1 is crucial for maintaining the skin's permeability barrier. Inhibition can disrupt this function, leading to dehydration and other complications, which is a known phenotype in Elovl1 knockout mice.
-
Action: Conduct regular skin examinations. Consider histological analysis of skin samples to assess for changes in the epidermis and lipid lamellae. Monitor for signs of dehydration and provide supportive care if necessary.
-
-
Off-Target Effects: While many inhibitors are designed to be selective, they may have off-target activities that contribute to the observed toxicity.
-
Action: If possible, test structurally distinct ELOVL1 inhibitors to see if the phenotype is consistent. This can help differentiate between on-target toxicity (due to ELOVL1 inhibition) and off-target effects of a specific compound. A cellular thermal shift assay (CETSA) can also be used to assess target engagement and selectivity.
-
Issue 2: Inconsistent or Unexplained Lipidomics Data
Symptoms:
-
High variability in VLCFA measurements between samples.
-
Unexpected changes in other lipid classes.
-
Difficulty correlating lipid levels with the observed phenotype.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Sample Preparation or Analysis: Lipidomics is highly sensitive to the methods of sample collection, storage, and analysis.
-
Action: Ensure a standardized protocol for tissue/plasma collection and rapid freezing to prevent lipid degradation. Use appropriate internal standards for various lipid classes to normalize the data. Consult specialized lipidomics resources for best practices in data acquisition and interpretation.
-
-
Complex Biological Response: ELOVL1 inhibition can lead to shifts in multiple lipid pathways beyond just VLCFAs. For example, the substrates for ELOVL1 (e.g., C22:0-CoA) may be shunted into other metabolic pathways.
-
Action: Broad-spectrum lipidomics analysis is recommended over targeting only VLCFAs. Analyze the data using pathway analysis tools to identify affected lipid networks. Consider that changes in one lipid class can have cascading effects on others.
-
-
Time-Dependent Effects: The impact of ELOVL1 inhibition on lipid profiles can vary with the duration of treatment.
-
Action: Conduct a time-course experiment to map the temporal changes in the lipidome following inhibitor administration. This can help distinguish acute effects from chronic adaptations.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of ELOVL1 Inhibitor (Compound 27) in an ALD Mouse Model
| Tissue | % Reduction of C26:0 VLCFA | Reference |
| Blood | Near wild-type levels | |
| Brain | Up to 65% |
Table 2: Preclinical Safety Findings for Select ELOVL1 Inhibitors
| Finding | Species | Inhibitor | Details | Reference |
| Decreased Body Weight & Food Consumption | Rat | CPD37 | Dose-dependent effects observed. | |
| Decreased Body Temperature | Rat | CPD37 | Moderate to marked decrease. | |
| Skin, Eye, and CNS Toxicities | Not specified | Compound 27 | Precluded progression to clinical trials. | |
| Corneal Opacities | Rat | Compound 22 & 27 | Shared finding in adult rats. |
Experimental Protocols
Protocol 1: In Vitro ELOVL1 Inhibition Assay in Patient Fibroblasts
-
Cell Culture: Culture fibroblasts isolated from an X-ALD patient in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Treatment: Plate cells and allow them to adhere. Treat the cells with the ELOVL1 inhibitor at various concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lipid Extraction: After treatment, wash the cells with PBS, scrape them, and perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Lipid Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the levels of different sphingomyelin species. Calculate the ratio of C26:0 sphingomyelin to C22:0 sphingomyelin to determine the inhibitory potency of the compound.
Protocol 2: Assessment of Skin Barrier Function in Mice
-
Dye Exclusion Assay:
-
Sacrifice neonatal mice at a specific time point after birth.
-
Incubate the carcasses in a solution of toluidine blue for a defined period (e.g., 24 hours).
-
Rinse with PBS and visually inspect for dye penetration. Intact skin will exclude the dye, while compromised barriers will allow it to stain the underlying tissue blue.
-
-
Transepidermal Water Loss (TEWL) Measurement:
-
Use a Tewameter to measure the rate of water evaporation from the skin surface of live animals.
-
Take measurements from a consistent anatomical location (e.g., the back).
-
An increase in TEWL indicates a compromised skin barrier function.
-
-
Histological Analysis:
-
Collect skin samples and fix them in formalin.
-
Embed the samples in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the structure of the epidermis, particularly the stratum corneum. Look for changes such as compaction of the stratum corneum or a reduction in the lipid lamellae spaces.
-
Visualizations
Caption: Mechanism of ELOVL1 inhibition in the VLCFA elongation cycle.
Caption: Troubleshooting workflow for adverse preclinical findings.
References
Technical Support Center: Adjusting Dosage of Elovl1-IN-1 for Brain Penetration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage adjustment of Elovl1-IN-1 and similar brain-penetrant ELOVL1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme responsible for the synthesis of very-long-chain fatty acids (VLCFAs), particularly those with 22 to 26 carbon atoms.[1] By inhibiting this enzyme, this compound reduces the production of these VLCFAs. This mechanism is being explored as a substrate reduction therapy for genetic disorders like X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs.[2][3]
Q2: How does this compound cross the blood-brain barrier (BBB)?
A2: Specific brain-penetrant ELOVL1 inhibitors have been developed to be orally bioavailable and capable of crossing the BBB. For instance, a closely related and well-characterized brain-penetrant ELOVL1 inhibitor, CPD37, demonstrated a brain-to-plasma exposure ratio of 1.1 to 1, indicating excellent penetration into the central nervous system (CNS).[1] The physicochemical properties of these small molecules are optimized to facilitate their passage across the BBB.
Q3: What are the target tissues for this compound?
A3: The primary target for brain-penetrant ELOVL1 inhibitors is the central nervous system (CNS), including the brain and spinal cord, where the accumulation of VLCFAs contributes to neurodegeneration in diseases like X-ALD.[1] ELOVL1 is also expressed in other tissues such as the skin, kidneys, and adrenal glands. Therefore, the effects of the inhibitor may also be observed in peripheral tissues.
Q4: Are there known toxicities associated with inhibiting ELOVL1?
A4: While heterozygous deletion of the Elovl1 gene in mice appears to be well-tolerated, complete knockout is lethal shortly after birth due to a compromised epidermal barrier. Some preclinical studies with ELOVL1 inhibitors have noted potential safety findings in the skin, eye, and CNS that required further investigation. Therefore, careful dose-escalation studies and monitoring for potential side effects are crucial during in vivo experiments.
Troubleshooting Guide
Q1: I am not observing a significant reduction of VLCFAs in the brain tissue of my animal models. What could be the issue?
A1: There are several potential reasons for a lack of efficacy in the brain:
-
Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations in the brain. It is important to consult literature for effective dose ranges in similar studies. For example, daily oral doses of 30 mg/kg and 100 mg/kg of the brain-penetrant ELOVL1 inhibitor CPD37 were shown to be effective in reducing C26:0 levels in the brains of mice.
-
Poor Bioavailability or Brain Penetration: While some ELOVL1 inhibitors are designed to be brain-penetrant, individual compound characteristics can vary. It is crucial to confirm the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the specific inhibitor you are using. Consider conducting a pilot PK study to measure the concentration of the inhibitor in both plasma and brain tissue.
-
Incorrect Dosing Regimen: The frequency of administration might not be optimal to maintain a sufficient concentration of the inhibitor in the brain over time. A compound with a short half-life may require more frequent dosing.
-
Formulation and Administration Issues: The inhibitor may not be properly solubilized or suspended, leading to inconsistent dosing. Ensure the formulation is appropriate for the chosen route of administration (e.g., oral gavage).
Q2: My animals are showing signs of toxicity (e.g., weight loss, skin lesions). What should I do?
A2: If you observe signs of toxicity, you should:
-
Reduce the Dose: Immediately lower the dosage or pause the treatment.
-
Monitor the Animals Closely: Continue to monitor the animals for the resolution of toxic signs.
-
Review the Literature for Known Toxicities: Previous efforts to develop ELOVL1 inhibitors have encountered dose-limiting toxicities in some animal species.
-
Consider a Dose-Response Study: If you haven't already, perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific animal model.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of a Brain-Penetrant ELOVL1 Inhibitor (CPD37)
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 46% | Mouse | |
| Brain to Plasma Ratio | 1.1 to 1 | Mouse | |
| IC₅₀ | ~50 nM | In vitro | |
| EC₅₀ | 52 nM | ALD Patient Fibroblasts |
Table 2: In Vivo Dosages of Various ELOVL1 Inhibitors
| Compound | Species | Dosage | Route | Duration | Key Finding | Reference |
| CPD37 | Mouse | 30 & 100 mg/kg/day | Oral Gavage | 12 days | Significant reduction of C26:0 in the brain. | |
| CPD37 | Mouse | 3 mg/kg | IV Infusion | Single Dose | Used to determine brain/plasma ratio. | |
| This compound (Cmpd 87) | Mouse (ABCD1 KO) | 0.5 - 64 mg/kg/day | Oral | 28 days | Reduced C26:0 LPC levels in blood. | |
| This compound (Cmpd 87) | Rat (Wild-Type) | 30 - 300 mg/kg/day | Oral | 7 days | Reduced C26:0 LPC levels in blood. | |
| ELOVL1-IN-3 | Mouse (ABCD1 KO) | 1 - 32 mg/kg/day | Oral Gavage | 3 months | Significantly reduced blood C26:0 LPC levels. | |
| Compound 27 | Mouse (ALD model) | Not specified | Not specified | Not specified | Reduced C26:0 VLCFA in brain up to 65%. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is based on the methods used for administering the brain-penetrant ELOVL1 inhibitor CPD37.
-
Preparation of Dosing Solution:
-
Formulate the ELOVL1 inhibitor as a microsuspension in a suitable vehicle, such as 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Prepare the formulation to achieve the desired dose in a volume of 10 mL/kg.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Dosing Schedule:
-
Administer the compound once daily (QD) for the duration of the study (e.g., 7 to 30 days).
-
Protocol 2: Assessment of Brain Penetration
This protocol is adapted from the methodology used to determine the brain-to-plasma ratio of CPD37.
-
Compound Administration:
-
Administer the ELOVL1 inhibitor to the animals. For rapid assessment of BBB penetration, an intravenous (IV) infusion (e.g., 3 mg/kg) can be used. For steady-state assessment, the intended therapeutic route (e.g., oral gavage) should be used.
-
-
Sample Collection:
-
At predetermined time points post-administration, euthanize the animals.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Perfuse the animal with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and rinse with cold saline.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from both the plasma and the brain homogenate using an appropriate organic solvent.
-
Quantify the concentration of the inhibitor in both plasma and brain samples using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Calculation of Brain-to-Plasma Ratio:
-
Calculate the ratio of the concentration of the inhibitor in the brain (ng/g of tissue) to the concentration in the plasma (ng/mL). A ratio close to or greater than 1 suggests good brain penetration.
-
Visualizations
Caption: Workflow for adjusting Elovl1 inhibitor dosage for brain penetration.
References
Technical Support Center: Cytotoxicity Assessment of ELOVL1 Knockdown in Fibroblasts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cytotoxic effects of ELOVL1 (Elongation of Very Long Chain Fatty Acids 1) knockdown in fibroblasts.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of ELOVL1 knockdown on fibroblast viability?
A1: Knockdown of ELOVL1 in fibroblasts has been shown to reduce cell proliferation. Studies in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD) demonstrated that siRNA-mediated knockdown of ELOVL1 resulted in a 10% reduction in cell proliferation after six days of treatment[1]. The cytotoxic effects may vary depending on the fibroblast cell line, the efficiency of the knockdown, and the duration of the experiment.
Q2: What are the potential mechanisms behind ELOVL1 knockdown-induced cytotoxicity?
A2: The primary function of ELOVL1 is the elongation of very-long-chain fatty acids (VLCFAs)[2]. Disruption of this process can lead to an imbalance in cellular lipids, which may trigger several stress pathways. Potential mechanisms for cytotoxicity include:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Alterations in fatty acid metabolism can lead to ER stress. Prolonged ER stress can shift the UPR from a pro-survival to a pro-apoptotic response[3][4][5]. Inhibition of ELOVL1 has been linked to the induction of the unfolded protein response.
-
Ceramide Accumulation: ELOVL1 is involved in the biosynthesis of ceramides, which are important signaling molecules in apoptosis. Perturbations in VLCFA elongation may lead to the accumulation of specific ceramide species that can trigger caspase-dependent and -independent apoptosis.
-
Necroptosis: Very-long-chain fatty acids have been functionally implicated in necroptosis, a form of programmed necrosis. Inhibition of VLCFA synthesis can prevent the loss of plasma membrane integrity and cell death associated with this pathway.
Q3: How do I confirm successful ELOVL1 knockdown?
A3: It is crucial to validate the knockdown efficiency at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) is the standard method to quantify the reduction in ELOVL1 mRNA transcripts.
-
Protein Level: Western blotting is used to confirm a reduction in ELOVL1 protein expression. A reduction of over 70% is generally considered a successful knockdown.
Q4: Should I expect the same results in primary fibroblasts and immortalized fibroblast cell lines?
A4: Not necessarily. Primary fibroblasts have a limited lifespan in culture and can be more challenging to transfect than immortalized cell lines. They may also exhibit different sensitivities to ELOVL1 knockdown. It is important to optimize transfection conditions for each cell type.
Troubleshooting Guides
Low Transfection Efficiency in Fibroblasts
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of transfected cells | - Suboptimal transfection reagent. - Incorrect siRNA concentration. - Poor cell health. - High cell passage number. | - Use a transfection reagent specifically designed for primary or hard-to-transfect cells. Nucleofection systems are also highly effective for fibroblasts. - Perform a dose-response optimization for the siRNA concentration (e.g., 10-100 nM). - Ensure cells are healthy, actively dividing, and at a low passage number. Transfection efficiency can decrease with higher passages. - Plate cells at an optimal density (typically 50-70% confluency) at the time of transfection. |
| No significant reduction in ELOVL1 expression | - Inefficient siRNA sequence. - Degradation of siRNA. | - Test multiple siRNA sequences targeting different regions of the ELOVL1 mRNA. - Use appropriate controls, including a non-targeting (scrambled) siRNA and a positive control siRNA (e.g., targeting a housekeeping gene). - Ensure a nuclease-free working environment to prevent siRNA degradation. |
Inconsistent Cytotoxicity Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in MTT/WST-1 assays | - Uneven cell seeding. - Edge effects in the microplate. - Incomplete formazan solubilization (MTT assay). | - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. - Avoid using the outer wells of the plate, or fill them with media to minimize evaporation. - Ensure complete dissolution of formazan crystals by thorough mixing and incubation with the solubilization buffer. |
| Discrepancy between different viability assays | - Assay-specific artifacts. For example, MTT assays measure metabolic activity, which can be influenced by factors other than cell number. | - Use multiple, complementary cytotoxicity assays that measure different cellular parameters (e.g., membrane integrity via LDH assay, apoptosis via Annexin V/PI staining). |
| High background in apoptosis assays | - Excessive handling or harsh trypsinization of cells. - Transfection reagent-induced toxicity. | - Handle cells gently during harvesting and staining. - Include a "reagent only" control to assess the toxicity of the transfection reagent itself. Optimize the reagent-to-siRNA ratio to minimize toxicity. |
Off-Target Effects
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected phenotypic changes or cytotoxicity with control siRNA | - The control siRNA has off-target effects. | - Use a validated negative control siRNA with minimal off-target effects. Test more than one negative control sequence. |
| Cytotoxicity is observed but cannot be rescued by re-expressing ELOVL1 | - The observed phenotype is due to off-target effects of the ELOVL1 siRNA. | - Use at least two different siRNAs targeting different sequences of ELOVL1. A consistent phenotype with multiple siRNAs strengthens the conclusion that it is an on-target effect. - Perform a rescue experiment by co-transfecting with a plasmid expressing an siRNA-resistant form of ELOVL1. - Reduce the siRNA concentration to the lowest effective dose to minimize off-target effects. |
Data Presentation: Quantitative Effects of ELOVL1 Knockdown
| Parameter | Cell Type | Treatment | Duration | Result | Reference |
| Cell Proliferation | X-ALD Fibroblasts | ELOVL1 siRNA | 6 days | 10% reduction compared to control siRNA | Ofman et al., 2010 |
| C26:0 Fatty Acid Levels | X-ALD Fibroblasts | ELOVL1 siRNA | 10 days | 25-38% reduction | Ofman et al., 2010 |
| ELOVL1 Protein Expression | X-ALD Fibroblasts | ELOVL1 siRNA | 6 days | ~80% reduction | Ofman et al., 2010 |
Experimental Protocols
siRNA Transfection of Fibroblasts (Lipid-Based)
This protocol is a general guideline and should be optimized for your specific fibroblast cell line and transfection reagent.
Materials:
-
Fibroblast cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
ELOVL1 siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well plates
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed 1.5 x 10^5 to 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 1.5 µL of 20 µM siRNA (final concentration ~15 nM) in 125 µL of Opti-MEM in a nuclease-free tube. Mix gently.
-
In a separate tube, dilute 9 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with cytotoxicity assays.
Cell Viability Assessment: MTT Assay
Materials:
-
Transfected fibroblasts in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired incubation period post-transfection, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-targeting control siRNA-treated cells after subtracting the background absorbance from wells with medium and MTT but no cells.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Transfected fibroblasts in a 6-well plate
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Materials:
-
Transfected fibroblasts
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution with RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity after ELOVL1 knockdown.
Potential Signaling Pathways in ELOVL1 Knockdown-Induced Cytotoxicity
References
- 1. Caspase 1 activation is protective against hepatocyte cell death by up-regulating beclin 1 protein and mitochondrial autophagy in the setting of redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of cardiac fibroblast cell death by unfolded protein response signaling [frontiersin.org]
- 4. The role of endoplasmic reticulum stress and the unfolded protein response in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cardiac fibroblast cell death by unfolded protein response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Transcriptional Changes with Elovl1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of ELOVL1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ELOVL1?
ELOVL1 (Elongation of Very Long Chain Fatty Acids 1) is a crucial enzyme located in the endoplasmic reticulum. It plays a key role in lipid metabolism by catalyzing the first and rate-limiting step in the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms.[1] ELOVL1 is particularly important for the synthesis of saturated and monounsaturated VLCFAs, such as C22:0, C24:0, and C26:0.[2] These VLCFAs are essential components of various cellular structures and processes, including the formation of sphingolipids and maintaining the integrity of cell membranes.[3][4]
Q2: Why am I observing transcriptional changes outside of lipid metabolism pathways after ELOVL1 inhibition?
While ELOVL1 is a key enzyme in lipid metabolism, its inhibition can lead to profound and unexpected transcriptional changes that extend beyond lipid-related pathways.[5] A significant off-target effect observed in multiple studies is the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This can occur even with highly specific inhibitors, suggesting it may be an on-target effect of disrupting VLCFA homeostasis, which in turn affects ER function. Researchers should be aware that these broader transcriptional consequences may be a direct result of ELOVL1 inhibition.
Q3: What are the known signaling pathways that regulate ELOVL1 expression?
ELOVL1 expression is regulated by several key signaling pathways involved in cellular metabolism and growth:
-
mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell metabolism. Inhibition of mTORC1 with rapamycin has been shown to decrease ELOVL1 expression and fatty acid synthesis.
-
LXR/SREBP-1c Pathway: Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) are major transcriptional regulators of lipogenesis. The LXRα-SREBP-1c pathway plays a role in the transcriptional activation of fatty acid elongases.
-
PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are fatty acid sensors that control the expression of numerous genes in lipid metabolism. While direct regulation of ELOVL1 by PPARs is still being investigated, their central role in fatty acid homeostasis suggests a potential regulatory link.
Troubleshooting Guides
Issue 1: Unexpected Upregulation of Stress Response Genes
Symptoms: Your RNA-seq or qPCR data shows a significant upregulation of genes associated with the unfolded protein response (UPR) or ER stress (e.g., ATF4, CHOP, GRP78/HSPA5) following ELOVL1 inhibition.
Possible Causes:
-
On-Target Effect: Disruption of VLCFA synthesis due to ELOVL1 inhibition can impact ER homeostasis, leading to an accumulation of unfolded or misfolded proteins and triggering the UPR.
-
Off-Target Effects of Inhibitor: The small molecule inhibitor used may have off-target effects on other cellular processes that induce ER stress.
-
Cellular Toxicity: High concentrations of the inhibitor or prolonged treatment may be causing general cellular stress.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm with Multiple Inhibitors: | If possible, use structurally different ELOVL1 inhibitors to see if the UPR induction is a consistent effect. If multiple inhibitors elicit the same response, it is more likely an on-target effect. |
| 2 | Validate with siRNA/shRNA: | Use RNA interference to specifically knock down ELOVL1 expression. If siRNA-mediated knockdown also induces UPR genes, this strongly suggests it is a consequence of ELOVL1 loss-of-function. |
| 3 | Dose-Response and Time-Course: | Perform a dose-response experiment to determine the lowest effective concentration of your inhibitor. Also, conduct a time-course experiment to see when the UPR is initiated relative to the changes in lipid profiles. |
| 4 | Assess Cell Viability: | Use assays like MTT or trypan blue exclusion to ensure that the observed transcriptional changes are not a result of widespread cytotoxicity. |
| 5 | Monitor ER Stress Markers: | In addition to transcript levels, assess protein levels of key UPR markers (e.g., phosphorylated PERK, IRE1α, and eIF2α) via Western blot. |
Issue 2: Inconsistent or No Change in Target Gene Expression
Symptoms: You do not observe the expected downregulation of lipid metabolism genes or see high variability in your RNA-seq/qPCR results after ELOVL1 inhibition.
Possible Causes:
-
Inefficient Inhibition/Knockdown: The concentration of the inhibitor may be too low, or the siRNA transfection efficiency may be poor.
-
Poor RNA Quality: Degraded or contaminated RNA can lead to unreliable results in downstream applications.
-
Issues with Experimental Design: Lack of sufficient biological replicates, batch effects, or improper sample handling can introduce significant variability.
-
Sub-optimal Sequencing Depth: For RNA-seq, insufficient sequencing depth may fail to detect changes in low-abundance transcripts.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Inhibition/Knockdown Efficiency: | For chemical inhibitors, confirm target engagement with a cellular thermal shift assay (CETSA) if possible. For siRNA, assess ELOVL1 mRNA and protein levels by qPCR and Western blot, respectively, to confirm knockdown efficiency. |
| 2 | Assess RNA Integrity: | Check the RNA Integrity Number (RIN) of your samples using a Bioanalyzer or similar instrument. A RIN value > 8 is generally recommended for RNA-seq. |
| 3 | Review Experimental Design: | Ensure you have a sufficient number of biological replicates (at least 3 is recommended). Process all samples (control and treated) together to minimize batch effects. |
| 4 | Check RNA-seq Quality Control (QC) Metrics: | For RNA-seq data, review QC reports from tools like FastQC for read quality, adapter content, and duplication rates. Also, check alignment rates and the percentage of reads mapping to exonic regions. |
| 5 | Optimize Inhibitor/siRNA Delivery: | For chemical inhibitors, ensure proper solubilization. For siRNA, optimize transfection conditions (e.g., lipid reagent-to-siRNA ratio, cell density). |
Experimental Protocols
Protocol 1: ELOVL1 Inhibition in Cell Culture and RNA Extraction
This protocol provides a general framework for treating cultured cells with an ELOVL1 inhibitor and subsequent RNA isolation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
ELOVL1 inhibitor (e.g., CPD37, ELOVL1-IN-1) and appropriate solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol® reagent or equivalent RNA lysis buffer
-
RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the ELOVL1 inhibitor in the appropriate solvent. Further dilute the inhibitor in a complete culture medium to the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the ELOVL1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
RNA Isolation: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 1 mL of TRIzol® reagent per well (for a 6-well plate) and lyse the cells by pipetting up and down. c. Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and resuspension.
-
RNA Quality and Quantity Assessment: a. Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity (RIN) using an Agilent Bioanalyzer or similar instrument.
Protocol 2: siRNA-Mediated Knockdown of ELOVL1
This protocol outlines the steps for transiently knocking down ELOVL1 expression using siRNA.
Materials:
-
ELOVL1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells one day before transfection to ensure they are 70-90% confluent on the day of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute the required amount of siRNA (e.g., 10-20 pmol) in Opti-MEM™. b. In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. c. Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation and Downstream Analysis: a. After incubation, harvest the cells for RNA or protein extraction. b. Validate the knockdown efficiency by measuring ELOVL1 mRNA levels (RT-qPCR) and/or protein levels (Western blot). c. Proceed with downstream applications such as RNA-seq.
Visualizations
Caption: Regulatory pathways influencing ELOVL1 expression and its downstream effects.
Caption: Workflow for monitoring transcriptional changes after ELOVL1 inhibition.
Caption: A logical guide for troubleshooting unexpected transcriptional results.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL1 ELOVL fatty acid elongase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ELOVL1 Inhibitors in the Spotlight: A Comparative Guide for Adrenoleukodystrophy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elovl1-IN-1 and other prominent ELOVL1 inhibitors for the study of Adrenoleukodystrophy (ALD). Supported by experimental data, this document aims to facilitate informed decisions in the selection of research tools for this devastating neurodegenerative disease.
Adrenoleukodystrophy (ALD) is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), particularly C26:0, due to a deficiency in the ABCD1 transporter. This accumulation leads to severe neurological symptoms and adrenal insufficiency. A promising therapeutic strategy for ALD is substrate reduction therapy, which aims to lower the levels of these toxic VLCFAs. The enzyme Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) is a key player in the final and rate-limiting step of VLCFA synthesis, making it a prime target for inhibition. This guide compares the performance of a commercially available inhibitor, this compound, with other notable ELOVL1 inhibitors, presenting key experimental data and methodologies.
Mechanism of Action: Targeting the Engine of VLCFA Synthesis
The accumulation of VLCFAs in ALD is a direct consequence of their impaired degradation in peroxisomes. ELOVL1 contributes to this buildup by elongating shorter fatty acid chains to produce C24:0 and C26:0. By inhibiting ELOVL1, the production of these pathogenic VLCFAs can be significantly reduced, thereby alleviating their downstream toxic effects.
Comparative Performance of ELOVL1 Inhibitors
Several classes of small molecule inhibitors targeting ELOVL1 have been developed and characterized. This section provides a comparative overview of their performance based on available in vitro and in vivo data.
In Vitro Potency
The potency of ELOVL1 inhibitors is typically determined by their ability to inhibit the enzymatic activity of ELOVL1 or to reduce the levels of C26:0 in cultured cells, such as fibroblasts from ALD patients.
| Inhibitor | Class | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| This compound | Not specified | VLCFA Reduction | ALD Patient Fibroblasts, B-lymphocytes, Microglia | 1 nM - 10 µM (effective concentration range) | [1] |
| Compound 22 | Pyrimidine Ether | C26:0 Synthesis Reduction | HEK293 cells | 0.4 nM | [2] |
| Compound 27 | Pyrazole Amide | Enzymatic Assay | --- | 900 nM | [3] |
| C26:0 LPC Synthesis Reduction | HEK293 cells | 13 nM | [3] | ||
| C26:0 LPC Synthesis Reduction | ALD Patient Fibroblasts | 15-43 nM | [3] | ||
| CPD37 | Pyrimidine Ether | C26:0 Sphingomyelin Reduction | CCALD Patient Fibroblasts | 52 nM |
Note: Direct comparison of potency can be challenging due to variations in assay types and experimental conditions.
In Vivo Efficacy in ALD Mouse Models
The efficacy of ELOVL1 inhibitors in a living organism is crucial for their therapeutic potential. The most common animal model for ALD is the Abcd1 knockout mouse, which, like human patients, accumulates VLCFAs.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Abcd1 knockout mice | 0.5-64 mg/kg, p.o. once daily for 28 days | Reduced blood C26:0 lysophosphatidylcholine (LPC) levels. | |
| Compound 22 | Abcd1 knockout mice | 1-32 mg/kg, p.o. once daily for 3 months | Reduced blood and CNS C26:0 LPC levels to near wild-type. | |
| Compound 27 | Abcd1 knockout mice | 1 or 10 mg/kg/day for at least 3 months | Reduced blood C26:0 VLCFA to near wild-type levels and brain levels by up to 65%. | |
| CPD37 | Abcd1 knockout mice | 10, 30, or 100 mg/kg/day, p.o. | Dose-dependent reduction of C26:0 in plasma, brain, and spinal cord. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ELOVL1 inhibitors.
ELOVL1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic function of ELOVL1.
Protocol Summary:
-
Microsome Preparation: Microsomes containing the ELOVL1 enzyme are isolated from cells overexpressing the enzyme or from relevant tissues.
-
Pre-incubation: Microsomes are pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing a long-chain acyl-CoA (e.g., C22:0-CoA) and radiolabeled malonyl-CoA.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
Analysis: The elongated, radiolabeled fatty acid products are separated by thin-layer chromatography (TLC) and quantified.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
VLCFA Measurement in Cultured Fibroblasts
This cellular assay assesses the ability of an inhibitor to reduce VLCFA levels in a disease-relevant cell model.
Protocol Summary:
-
Cell Culture: Fibroblasts derived from ALD patients are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the ELOVL1 inhibitor for a specified duration (e.g., 48-72 hours).
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Derivatization: Fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography analysis.
-
GC-MS Analysis: The levels of C26:0 and other fatty acids are quantified using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The effective concentration of the inhibitor that reduces C26:0 levels by 50% (EC50) is determined.
In Vivo Efficacy Study in Abcd1 Knockout Mice
This protocol evaluates the ability of an inhibitor to reduce VLCFA levels in a preclinical animal model of ALD.
Protocol Summary:
-
Animal Model: Abcd1 knockout mice are used.
-
Dosing: The ELOVL1 inhibitor is administered to the mice, typically via oral gavage, at various doses and for a specified duration.
-
Sample Collection: At the end of the treatment period, blood and various tissues (e.g., brain, spinal cord, liver) are collected.
-
VLCFA Analysis: VLCFA levels in the collected samples are measured, often as C26:0-lysophosphatidylcholine (C26:0-LPC) in blood or total C26:0 in tissues, using LC-MS/MS or GC-MS.
-
Data Analysis: VLCFA levels in treated mice are compared to those in vehicle-treated and wild-type mice to determine the in vivo efficacy of the inhibitor.
Conclusion
The inhibition of ELOVL1 presents a compelling therapeutic avenue for the treatment of Adrenoleukodystrophy. While this compound is a commercially available tool for ALD research, other potent and specific inhibitors, such as the pyrimidine ether-based Compound 22 and the pyrazole amide-based Compound 27, have been extensively characterized and demonstrate significant promise in preclinical models. The choice of inhibitor for a particular study will depend on the specific research question, the required potency, and the experimental system being used. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding and treatment of ALD.
References
A Comparative Guide to Therapies for Reducing Brain C26:0 Levels in Adrenoleukodystrophy: Evaluating the Efficacy of Elovl1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Elovl1-IN-1, an inhibitor of the fatty acid elongase ELOVL1, against other therapeutic modalities for X-linked adrenoleukodystrophy (ALD). The primary focus is on the reduction of C26:0, a very-long-chain fatty acid (VLCFA) that accumulates to pathogenic levels in the brains of individuals with ALD. This accumulation is a hallmark of the disease, contributing to the devastating neuroinflammatory demyelination characteristic of cerebral ALD.
Introduction to this compound and the Therapeutic Rationale
X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein essential for the degradation of VLCFAs. The resulting accumulation of VLCFAs, particularly the saturated C26:0 fatty acid, is cytotoxic and pro-inflammatory, leading to the destruction of myelin in the central nervous system.
ELOVL1 is the key enzyme responsible for the final and rate-limiting step in the synthesis of saturated and monounsaturated VLCFAs, including C26:0. Therefore, inhibiting ELOVL1 presents a direct "substrate reduction" therapeutic strategy to lower the production of these toxic lipids. This compound (also referred to as CPD37 in preclinical studies) is a small molecule inhibitor designed to target this enzyme.[1] Preclinical studies in a mouse model of ALD (Abcd1-/y mice) have demonstrated its potential to significantly reduce C26:0 levels in the central nervous system.[2]
Comparative Efficacy of Brain C26:0 Reduction
This section compares the reported efficacy of this compound with other therapeutic approaches in reducing brain C26:0 levels. It is important to note that direct comparative studies are limited, and data are derived from different study designs, models, and patient populations.
| Therapeutic Modality | Model/Patient Population | Treatment Details | Brain C26:0 Reduction | Reference |
| This compound (CPD37) | Abcd1-/y Mice | 100 mg/kg/day via oral gavage for 7 months | ~70% reduction in total C26:0 | [2] |
| Lorenzo's Oil | ALD Patients | Dietary supplementation with a 4:1 mixture of glyceryl trioleate and glyceryl trierucate | No significant alteration of C26:0 levels in the brain has been consistently demonstrated. While plasma levels are lowered, its effect on brain VLCFA levels is considered disappointing. | [3] |
| Hematopoietic Stem Cell Transplantation (HSCT) | ALD Patients | Allogeneic transplant | While HSCT can halt the progression of cerebral ALD, direct, quantitative data on the reduction of pre-existing brain C26:0 levels is not extensively reported. Post-transplant reductions in plasma VLCFA are observed. | [4] |
| Lentiviral Gene Therapy | ALD Patients | Autologous CD34+ cells transduced with a lentiviral vector containing the ABCD1 gene | Similar to HSCT, the primary outcome is the stabilization of neurological and neuroradiological disease progression. Direct measurement of brain C26:0 reduction post-therapy is not a primary reported endpoint. |
Experimental Protocols
This compound (CPD37) Administration and Brain C26:0 Analysis in Abcd1-/y Mice
1. Animal Model and Treatment:
-
Model: Abcd1-/y mice, which recapitulate the biochemical defect of ALD with VLCFA accumulation.
-
Treatment: The ELOVL1 inhibitor CPD37 was administered daily via oral gavage at a dose of 100 mg/kg.
-
Duration: The treatment was carried out for 7 months to assess long-term efficacy.
2. Brain Tissue Processing and Lipid Extraction:
-
Following the treatment period, mice were euthanized, and brain tissue was harvested.
-
Tissues were snap-frozen and stored at -80°C until analysis.
-
Lipids were extracted from homogenized brain tissue using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
3. C26:0 Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted total lipids were subjected to acidic transmethylation to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs).
-
FAMEs were then analyzed by GC-MS. The instrument was equipped with a capillary column suitable for FAME separation.
-
Quantification of C26:0 was achieved by selected ion monitoring (SIM) and comparison to a known amount of an internal standard (e.g., a deuterated C26:0 analog) added at the beginning of the extraction process.
Visualizing the Therapeutic Landscape
Signaling Pathway of VLCFA Synthesis and Inhibition
Caption: Mechanism of ELOVL1 inhibition in reducing C26:0 synthesis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in a mouse model.
Comparative Overview of Therapeutic Strategies
Caption: Comparison of different therapeutic strategies for ALD.
Discussion and Future Directions
The preclinical data for this compound (CPD37) are promising, demonstrating a substantial and direct reduction of the key pathogenic lipid, C26:0, in the brains of an ALD mouse model. This substrate reduction approach offers a targeted mechanism of action that is distinct from other available therapies.
In contrast, Lorenzo's Oil, while effective at lowering plasma VLCFA levels, has not shown a consistent or significant impact on brain C26:0 levels, limiting its utility for the cerebral forms of ALD. Hematopoietic stem cell transplantation and gene therapy represent powerful interventions that can halt the progression of cerebral ALD, likely by providing a source of functional microglia that can clear inflammatory debris and potentially cross-correct other cells. However, these approaches are invasive, carry significant risks, and their direct impact on reducing the existing burden of C26:0 in the brain is not fully elucidated.
Future research should focus on head-to-head preclinical studies comparing the efficacy of ELOVL1 inhibitors with other therapies in animal models of ALD. Furthermore, clinical trials of this compound will be crucial to determine its safety and efficacy in human patients, including its ability to penetrate the human blood-brain barrier and reduce brain C26:0 levels. The development of potent, brain-penetrant ELOVL1 inhibitors like this compound represents a significant advancement in the potential therapeutic landscape for adrenoleukodystrophy.
References
- 1. embopress.org [embopress.org]
- 2. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allogeneic hematopoietic stem cell transplantation with myeloablative conditioning for adult cerebral X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elovl1-IN-1 and Lorenzo's Oil in the Management of Very Long-Chain Fatty Acid Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action and supporting experimental data for two interventions aimed at reducing the accumulation of very long-chain fatty acids (VLCFAs): the investigational small molecule inhibitor, Elovl1-IN-1, and the dietary supplement, Lorenzo's oil. This comparison is intended to inform research and development efforts in the field of adrenoleukodystrophy (ALD) and other disorders characterized by elevated VLCFA levels.
Introduction to VLCFA Metabolism and Adrenoleukodystrophy
X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the degradation of VLCFAs.[1] The resulting impairment of VLCFA metabolism leads to their accumulation in various tissues, most notably the brain, spinal cord, and adrenal glands, contributing to the severe neurodegenerative symptoms of the disease. A key enzyme in the endogenous synthesis of VLCFAs is the fatty acid elongase ELOVL1, which catalyzes the rate-limiting step in the elongation of long-chain fatty acids to VLCFAs, particularly the conversion of C22:0 to C26:0.[1][2] Both this compound and Lorenzo's oil aim to mitigate the pathological accumulation of VLCFAs by targeting this elongation pathway.
Mechanism of Action
This compound: Direct Enzymatic Inhibition
This compound is a potent and selective small molecule inhibitor that directly targets the ELOVL1 enzyme. By binding to the enzyme, it blocks the condensation reaction that adds a two-carbon unit to the growing fatty acid chain, thereby preventing the synthesis of C24:0 and C26:0 VLCFAs. This direct inhibition offers a targeted approach to substrate reduction therapy for ALD.[3]
Lorenzo's Oil: A Mixed-Mechanism Approach
Lorenzo's oil is a 4:1 mixture of glyceryl trioleate (the triglyceride of oleic acid, C18:1) and glyceryl trierucate (the triglyceride of erucic acid, C22:1).[1] Its mechanism of action is more complex than that of a direct competitive inhibitor. Studies have shown that the constituent fatty acids of Lorenzo's oil act as mixed inhibitors of the ELOVL1 enzyme. This means they can bind to both the free enzyme and the enzyme-substrate complex, leading to a reduction in the enzyme's maximal velocity (Vmax) and a change in its affinity for the substrate (Km). Additionally, the erucic acid component can be elongated to C24:1, which may then competitively inhibit the elongation of saturated fatty acids.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and Lorenzo's oil from various experimental models.
Table 1: In Vitro Efficacy
| Intervention | Experimental System | Concentration | Target | Result | Citation(s) |
| This compound (Compound 87) | ALD Patient Fibroblasts | 1 nM - 10 µM | VLCFA Levels | Reduction in VLCFA and C26:0 LPC levels | |
| A potent ELOVL1 Inhibitor (CPD37) | CCALD Patient Fibroblasts | IC50 = ~50 nM | Sphingomyelin C26:0/C22:0 ratio | Dose-dependent reduction | |
| Lorenzo's Oil (4:1 Oleic:Erucic Acid) | HeLa-ELOVL1 cells | 20 µM | ELOVL1 Activity | Potent inhibition | |
| Lorenzo's Oil (4:1 Oleic:Erucic Acid) | HeLa-ELOVL1 cells | 5 µM & 20 µM | Saturated VLCFA-SM | Significant reduction | |
| Oleic Acid | ALD Fibroblasts | Not specified | C26:0 Synthesis | 58% inhibition | |
| Oleic Acid | ALD Fibroblasts | Not specified | C26:0 Levels | 33.7% reduction after 5 days |
Table 2: In Vivo Efficacy
| Intervention | Animal Model | Dosage | Duration | Target | Result | Citation(s) |
| This compound (Compound 87) | ABCD1 knockout mice | 0.5 - 64 mg/kg/day (p.o.) | 28 days | Blood C26:0 LPC | Dose-dependent reduction | |
| A potent ELOVL1 Inhibitor (CPD37) | Abcd1-/- mice | 100 mg/kg/day (p.o.) | 30 days | Plasma C26:0 | Reduction to wild-type levels | |
| Lorenzo's Oil | 7 male X-ALD patients | Not specified | Not specified | Plasma C26:0 | ~50% reduction | |
| Lorenzo's Oil | 7 male X-ALD patients | Not specified | Not specified | Plasma C26:0/C22:0 ratio | ~42.8% reduction |
Experimental Protocols
In Vitro Fatty Acid Elongation Assay (ELOVL1 Inhibition)
This protocol is a generalized procedure for assessing the inhibitory activity of compounds on the ELOVL1 enzyme.
Materials:
-
HEK293T cells overexpressing human ELOVL1.
-
Homogenization buffer.
-
Acyl-CoA substrates (e.g., C22:0-CoA).
-
[14C]Malonyl-CoA.
-
NADPH.
-
Test compounds (this compound or components of Lorenzo's oil).
-
Solvents for extraction and chromatography.
Procedure:
-
Preparation of Microsomal Fractions: Culture HEK293T cells overexpressing ELOVL1 and harvest. Homogenize cells and prepare microsomal fractions by differential centrifugation.
-
Enzyme Reaction: In a reaction mixture, combine the microsomal fraction with the acyl-CoA substrate, radiolabeled malonyl-CoA, NADPH, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and heat to saponify the fatty acyl-CoAs.
-
Extraction: Acidify the mixture and extract the fatty acids using an organic solvent like hexane.
-
Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the amount of radiolabeled elongated fatty acids using a scintillation counter or autoradiography.
Measurement of VLCFA Levels in Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for quantifying VLCFA levels in cultured fibroblasts.
Materials:
-
Cultured skin fibroblasts from patients or healthy controls.
-
Cell culture reagents.
-
Test compounds.
-
Solvents for lipid extraction (e.g., chloroform/methanol).
-
Reagents for hydrolysis and derivatization (e.g., methanolic HCl).
-
Internal standards for quantification.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to confluence and treat with the test compound for a specified duration.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse to release cellular contents.
-
Lipid Extraction: Extract total lipids from the cell lysate using a standard method such as the Folch procedure.
-
Hydrolysis and Derivatization: Hydrolyze the lipid extract to release free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The gas chromatograph separates the FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
-
Quantification: Calculate the concentration of individual VLCFAs by comparing their peak areas to those of known amounts of internal standards.
Discussion and Conclusion
Both this compound and Lorenzo's oil demonstrate the capacity to reduce VLCFA levels by targeting the ELOVL1 enzyme. This compound represents a targeted, direct inhibition approach with high potency observed in preclinical models. Its development is indicative of a modern drug discovery paradigm focused on specific molecular targets.
Lorenzo's oil, while also impacting ELOVL1, operates through a more complex, mixed-inhibition mechanism. Its clinical utility has been a subject of extensive research, with evidence suggesting a potential preventive role in asymptomatic ALD boys, though it is not effective in treating established neurological symptoms. The requirement for a high-fat diet and potential side effects are also considerations for its use.
The choice between these two approaches in a therapeutic context will depend on a variety of factors including efficacy in preventing disease progression, safety profiles, and patient tolerability. The direct and potent inhibition of ELOVL1 by small molecules like this compound holds significant promise for a more targeted and potentially more effective substrate reduction therapy for X-ALD and related disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of direct ELOVL1 inhibitors.
References
Unveiling the Selectivity of Elovl1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of ELOVL1 in metabolic diseases, understanding the selectivity of its inhibitors is paramount. This guide provides a comparative analysis of Elovl1-IN-1, an inhibitor of the fatty acid elongase ELOVL1, placing its known activity in the context of other research compounds targeting the same enzyme. While specific quantitative data for the selectivity of this compound across the entire ELOVL isoform family is not publicly available, this document summarizes the existing information and provides the experimental framework used to determine such selectivity.
This compound, identified as compound 87 in patent WO2018107056A1, has been shown to reduce the levels of very long-chain fatty acids (VLCFAs)[1]. The ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes consists of seven isoforms (ELOVL1-7) in mammals, each with distinct substrate specificities and tissue distribution. ELOVL1 is particularly crucial for the elongation of saturated and monounsaturated fatty acids, playing a key role in the synthesis of C24:0 and C26:0 fatty acids[2][3]. Dysregulation of ELOVL1 activity is implicated in various diseases, including X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.
Comparative Selectivity of ELOVL1 Inhibitors
While a detailed selectivity panel for this compound is not available in the public domain, data for other potent and selective ELOVL1 inhibitors, such as CPD37, provide a benchmark for comparison. The following table summarizes the inhibitory activity and selectivity of these compounds.
| Compound | Target | IC50 / EC50 | Selectivity Profile | Reference |
| This compound | ELOVL1 | Not Reported | Described as an ELOVL1 inhibitor. Reduces VLCFA levels in various cell types and animal models.[1] | WO2018107056A1 |
| CPD37 | ELOVL1 | ~50 nM (in vitro) | Highly selective for ELOVL1 over ELOVL3 and ELOVL7. No significant off-target activity in a panel of 74 targets. | [4] |
| ELOVL1-IN-2 | ELOVL1 | 21 µM (biochemical) | Weak ELOVL1 inhibition. | |
| ELOVL6-IN-4 | ELOVL6 | 79 nM (human) | Excellent selectivity over ELOVL1, -2, -3, and -5. |
Experimental Protocols for Determining Inhibitor Selectivity
To assess the selectivity of a compound like this compound, a series of biochemical and cellular assays are typically employed. These assays are crucial for generating the quantitative data necessary for a comprehensive comparison.
In Vitro Microsomal ELOVL1 Enzymatic Assay
This biochemical assay directly measures the enzymatic activity of ELOVL1 and its inhibition by a test compound.
Methodology:
-
Microsome Preparation: Microsomes are prepared from cells overexpressing human ELOVL1 (e.g., HEK293 cells).
-
Reaction Mixture: The reaction is typically carried out in a buffer (e.g., 50 mM HEPES, pH 6.8) containing the microsomal preparation, a fatty acyl-CoA substrate (e.g., d4-C22:0-CoA), malonyl-CoA, and NADPH.
-
Inhibitor Addition: The test compound (this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 90 minutes).
-
Reaction Quenching & Analysis: The reaction is stopped, and the elongated fatty acid product is extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ELOVL1 activity (IC50) is calculated from a dose-response curve.
To determine selectivity, this assay is repeated for each of the other ELOVL isoforms (ELOVL2-7).
Cellular C26:0 Reduction Assay
This assay measures the ability of an inhibitor to reduce the levels of specific very long-chain fatty acids in a cellular context.
Methodology:
-
Cell Culture: Human cells, such as X-ALD patient fibroblasts or HEK293 cells, are cultured under standard conditions.
-
Compound Treatment: Cells are treated with the test compound (this compound) at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Lipid Extraction: Cellular lipids are extracted from the treated cells.
-
Fatty Acid Analysis: The levels of specific fatty acids, particularly the ratio of C26:0 to C22:0, are measured by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
EC50 Determination: The effective concentration of the inhibitor that causes a 50% reduction in the C26:0/C22:0 ratio (EC50) is determined.
Visualizing the Experimental Workflow and ELOVL1 Pathway
To further clarify the experimental process and the biological context of ELOVL1, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: The ELOVL1-mediated very long-chain fatty acid elongation pathway.
Conclusion
This compound is a valuable tool for studying the function of ELOVL1. While its precise selectivity profile across all ELOVL isoforms remains to be fully characterized in publicly accessible literature, the experimental methodologies outlined in this guide provide a clear path for such an evaluation. By comparing the known characteristics of this compound with data from other well-characterized inhibitors like CPD37, researchers can make informed decisions in their investigations of VLCFA metabolism and related diseases. Further studies are warranted to establish a comprehensive quantitative understanding of the selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Elovl1-IN-1 in Wild-Type vs. ABCD1 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Elovl1-IN-1, a potent inhibitor of the Very Long-Chain Fatty Acid (VLCFA) elongase ELOVL1, in wild-type (WT) mice and in a murine model of X-linked adrenoleukodystrophy (ALD), the ABCD1 knockout (KO) mouse. The accumulation of VLCFAs is a key pathological hallmark of ALD, a neurodegenerative disease caused by mutations in the ABCD1 gene.[1][2] this compound, also referred to as CPD37 in some studies, is being investigated as a substrate reduction therapy to lower VLCFA levels.
Executive Summary
This compound demonstrates significant efficacy in reducing VLCFA levels in both wild-type and ABCD1 knockout mice. In ABCD1 KO mice, which exhibit pathologically elevated VLCFAs, this compound treatment leads to a dose-dependent reduction of C26:0 levels in plasma, brain, and spinal cord, with the highest doses achieving levels comparable to those in wild-type mice.[3] While wild-type mice have significantly lower baseline VLCFA levels, treatment with this compound also results in a further reduction in these levels. The primary therapeutic benefit of this compound is observed in the context of the ABCD1 knockout, where it directly counteracts the pathological accumulation of VLCFAs.
Signaling Pathway and Mechanism of Action
Mutations in the ABCD1 gene lead to a deficiency of the ALD protein (ALDP), a peroxisomal transporter responsible for importing VLCFAs into the peroxisome for degradation.[2] This defect results in the accumulation of VLCFAs in tissues and plasma. ELOVL1 is the key enzyme responsible for the elongation of long-chain fatty acids to VLCFAs.[2] By inhibiting ELOVL1, this compound reduces the synthesis of VLCFAs, thereby lowering their overall levels in the body.
Caption: Mechanism of this compound action in the context of ABCD1 deficiency.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of an ELOVL1 inhibitor (CPD37) in reducing C26:0 levels in plasma, brain, and spinal cord of ABCD1 knockout mice following daily oral administration.
Table 1: Effect of Elovl1 Inhibitor (CPD37) on Plasma C26:0 Levels in ABCD1 KO Mice
| Treatment Duration | Dose (mg/kg/day) | Plasma C26:0 Levels (vs. Untreated KO) |
| 7 Days | 10 | Significant Reduction |
| 30 | Further Reduction | |
| 100 | Reduced to Wild-Type Levels | |
| 14 Days | 10 | Significant Reduction |
| 30 | Further Reduction | |
| 100 | Reduced to Wild-Type Levels | |
| 30 Days | 10 | Significant Reduction |
| 30 | Further Reduction | |
| 100 | Reduced to Wild-Type Levels |
Table 2: Effect of Elovl1 Inhibitor (CPD37) on Brain and Spinal Cord C26:0 Levels in ABCD1 KO Mice after 30 Days of Treatment
| Tissue | Dose (mg/kg/day) | C26:0 Levels (vs. Untreated KO) |
| Brain | 10 | Significant Reduction |
| 30 | Further Reduction | |
| 100 | Significant Reduction | |
| Spinal Cord | 10 | Significant Reduction |
| 30 | Further Reduction | |
| 100 | Significant Reduction |
Experimental Protocols
Animal Models:
-
Wild-Type Mice: C57BL/6J mice were used as the wild-type control group.
-
ABCD1 Knockout Mice: Abcd1-/y mice on a C57BL/6J background, serving as a model for X-linked adrenoleukodystrophy.
Drug Administration:
-
Compound: Elovl1 inhibitor (CPD37).
-
Formulation: For in vivo studies, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration Route: Oral gavage.
-
Dosing Regimen: Daily administration for durations of 7, 14, or 30 days.
Experimental Workflow:
Caption: General experimental workflow for evaluating this compound efficacy.
VLCFA Analysis:
-
Method: Quantification of total C26:0 fatty acid levels in plasma and tissue homogenates was performed using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Comparison of Efficacy
| Feature | Wild-Type Mice | ABCD1 Knockout Mice |
| Baseline C26:0 Levels | Low | Significantly elevated in all tissues. |
| Effect of this compound | Further reduction of already low C26:0 levels. | Dose-dependent and significant reduction of pathologically high C26:0 levels. |
| Therapeutic Relevance | Primarily for target engagement and safety assessment. | High, as it directly addresses the primary biochemical defect of the disease. |
| Achievable C26:0 Levels with Treatment | Below normal physiological levels. | Can be reduced to levels comparable to or even below those of untreated wild-type mice. |
Conclusion
This compound is a promising therapeutic candidate for X-linked adrenoleukodystrophy. Its efficacy is most pronounced in the ABCD1 knockout mouse model, where it effectively reduces the accumulation of very long-chain fatty acids, the central pathological hallmark of the disease. The ability of this compound to normalize VLCFA levels in this disease model provides a strong rationale for its continued development as a treatment for ALD. Further studies in wild-type animals are crucial for understanding the long-term safety profile of inhibiting the ELOVL1 enzyme.
References
ELOVL1 Inhibition: A Comparative Guide to siRNA Knockdown and Chemical Inhibition
For Researchers, Scientists, and Drug Development Professionals
The elongation of very long-chain fatty acids protein 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), making it a key therapeutic target for disorders characterized by VLCFA accumulation, such as X-linked adrenoleukodystrophy (X-ALD). Researchers looking to modulate ELOVL1 activity primarily have two powerful techniques at their disposal: siRNA-mediated gene knockdown and direct chemical inhibition. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for specific research and drug development needs.
At a Glance: siRNA Knockdown vs. Chemical Inhibition of ELOVL1
| Feature | siRNA Knockdown of ELOVL1 | Chemical Inhibition of ELOVL1 |
| Mechanism of Action | Post-transcriptional gene silencing by degrading ELOVL1 mRNA. | Direct binding to the ELOVL1 enzyme to block its catalytic activity. |
| Specificity | High sequence-dependent specificity for ELOVL1 mRNA. Potential for off-target effects due to partial sequence homology with other mRNAs.[1][2][3] | Can be highly selective for ELOVL1 over other ELOVL family members.[4][5] Potential for off-target effects on other proteins. |
| Efficacy | Can achieve significant reduction in ELOVL1 mRNA and protein levels, leading to decreased VLCFA synthesis. For example, a 25-38% reduction in endogenous C26:0 levels was observed in X-ALD fibroblasts after 10 days of treatment. | Potent inhibitors can lead to a substantial and rapid reduction in VLCFA levels. For instance, compound 27 reduced C26:0 to near-wild-type levels in the blood and by up to 65% in the brain of a mouse model. |
| Duration of Effect | Transient effect, typically lasting for several days after transfection. | Effect is dependent on the pharmacokinetic properties of the inhibitor (e.g., half-life, clearance). |
| Mode of Delivery | Requires transfection reagents for in vitro studies. In vivo delivery can be challenging. | Can be administered directly to cells in culture or systemically in animal models. Orally bioavailable inhibitors have been developed. |
| Key Advantages | Highly specific to the target mRNA sequence. Useful for validating the role of the ELOVL1 gene. | Rapid onset of action. Amenable to in vivo studies and potential for therapeutic development. |
| Key Disadvantages | Potential for off-target effects and activation of immune responses. Delivery to specific tissues in vivo can be difficult. | Potential for off-target effects on other proteins. Development of highly specific and potent inhibitors can be challenging. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of siRNA knockdown and chemical inhibition of ELOVL1. It is important to note that these data are from different studies with varying experimental conditions, and direct comparisons should be made with caution.
Table 1: Efficacy of ELOVL1 siRNA Knockdown
| Cell Type | siRNA Concentration | Duration of Treatment | Endpoint Measured | Result | Reference |
| X-ALD Fibroblasts | Not specified | 10 days | Endogenous C26:0 levels | 25-38% reduction | --INVALID-LINK-- |
| HeLa Cells | 16 nM | 4 days | ELOVL1 elongase activity | Significant reduction in activity towards C18:0, C20:0, and C22:0-CoAs | --INVALID-LINK-- |
| Human Fibroblasts | Not specified | Not specified | Mutant COL3A1 allele expression | >90% silencing of the mutant allele | --INVALID-LINK-- |
Table 2: Efficacy of ELOVL1 Chemical Inhibitors
| Inhibitor | Model System | Concentration/Dose | Duration of Treatment | Endpoint Measured | Result | Reference |
| Compound 22 | ABCD1 KO mice | Not specified | Not specified | Blood C26:0 lysophosphatidylcholine (LPC) | Reduction to near wild-type levels | --INVALID-LINK-- |
| CPD37 | CCALD patient fibroblasts | IC50 ≈ 50 nM | 72 hours | Ratio of SM C26:0 to C22:0 | Potent reduction | --INVALID-LINK-- |
| CPD37 | Abcd1-/y mice | 100 mg/kg/day (oral) | 7, 14, and 30 days | Plasma C26:0 levels | Reduction to wild-type levels | --INVALID-LINK-- |
| Pyrazole Amide (cpd 27) | ALD patient fibroblasts, lymphocytes, and microglia | Not specified | Not specified | C26:0 VLCFA synthesis | Selective inhibition | --INVALID-LINK-- |
| Bezafibrate/Gemfibrozil CoA esters | X-ALD fibroblasts | Not specified | Not specified | Chain elongation | Specific inhibition of ELOVL1 | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for ELOVL1 siRNA Knockdown in Human Fibroblasts
This protocol is a generalized procedure based on common practices for siRNA transfection.
-
Cell Seeding: Plate human fibroblasts in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the ELOVL1-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically. For ELOVL1, longer incubation times (e.g., 4-10 days) may be necessary to observe significant changes in downstream metabolites like C26:0.
-
Analysis: After incubation, harvest the cells to assess ELOVL1 knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot). Functional consequences, such as changes in VLCFA levels, can be measured by mass spectrometry.
Detailed Methodology for ELOVL1 Chemical Inhibition in Cell Culture
This protocol provides a general framework for evaluating ELOVL1 chemical inhibitors in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., patient-derived fibroblasts, HEK293 cells) in a multi-well plate at an appropriate density.
-
Compound Preparation: Prepare a stock solution of the ELOVL1 inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations for testing.
-
Treatment: Add the desired concentrations of the inhibitor to the cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells with the inhibitor for a specific duration. This can range from a few hours to several days, depending on the experimental goal. For example, a 48-72 hour incubation is often used to assess the impact on VLCFA levels.
-
Analysis: Following incubation, assess the effects of the inhibitor. This can include measuring cell viability (e.g., MTT assay), quantifying changes in VLCFA levels using mass spectrometry, and determining the IC50 of the compound.
Visualizing the Mechanisms and Workflows
ELOVL1 in the Very Long-Chain Fatty Acid Elongation Pathway
Caption: The ELOVL1-mediated fatty acid elongation cycle in the endoplasmic reticulum.
Experimental Workflow: Comparing siRNA and Chemical Inhibition
Caption: A typical experimental workflow for comparing siRNA knockdown and chemical inhibition of ELOVL1.
Discussion and Considerations
Off-Target Effects: A critical consideration for both techniques is the potential for off-target effects.
-
siRNA: Off-target effects primarily arise from the siRNA guide strand having partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their degradation. The use of multiple siRNAs targeting different regions of the ELOVL1 mRNA and performing rescue experiments can help mitigate and validate on-target effects.
-
Chemical Inhibitors: Off-target effects of small molecules occur when the inhibitor binds to and modulates the activity of proteins other than ELOVL1. Rigorous selectivity profiling against other ELOVL family members and a broader panel of kinases and enzymes is essential to characterize the specificity of an inhibitor. Computational modeling can aid in the design of more selective inhibitors.
Translational Potential: While siRNA technology holds therapeutic promise, challenges in in vivo delivery remain a significant hurdle. In contrast, orally bioavailable small molecule inhibitors of ELOVL1 have been developed and have shown efficacy in animal models, positioning them as a more direct path towards clinical translation for diseases like X-ALD.
Conclusion
Both siRNA knockdown and chemical inhibition are valuable tools for studying and targeting ELOVL1. The choice between these methods will depend on the specific research question, experimental system, and long-term goals.
-
siRNA-mediated knockdown is an excellent method for validating the genetic target and for initial loss-of-function studies in vitro. Its high specificity, when properly controlled, provides strong evidence for the role of ELOVL1 in a particular biological process.
-
Chemical inhibition offers a more direct and often more rapid means of modulating ELOVL1 activity. It is particularly well-suited for in vivo studies and represents a more viable strategy for therapeutic development.
For a comprehensive understanding, a combinatorial approach, where the effects of a chemical inhibitor are validated by siRNA knockdown, can provide the most robust and compelling evidence for the role of ELOVL1 and the therapeutic potential of its inhibition.
References
- 1. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. africaresearchconnects.com [africaresearchconnects.com]
Lorenzo's Oil: A Mixed Inhibitor of ELOVL1 in the Landscape of VLCFA Synthesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lorenzo's oil as a mixed inhibitor of the enzyme Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). We will delve into its mechanism of action, compare its inhibitory profile with other known ELOVL1 inhibitors, and provide detailed experimental protocols and pathway diagrams to support further research and development in the field of X-linked adrenoleukodystrophy (X-ALD) and other disorders associated with very-long-chain fatty acid (VLCFA) accumulation.
Introduction to ELOVL1 and its Role in VLCFA Synthesis
ELOVL1 is a key microsomal enzyme responsible for the rate-limiting step in the synthesis of saturated and monounsaturated VLCFAs, specifically the elongation of fatty acid chains from C22:0 to C26:0.[1][2] In X-ALD, a genetic disorder caused by mutations in the ABCD1 gene, the transport of VLCFAs into peroxisomes for degradation is impaired, leading to their accumulation in various tissues, most notably the brain and adrenal cortex. This accumulation is a hallmark of the disease's pathology. Therefore, inhibiting ELOVL1 presents a rational therapeutic strategy to reduce the production of these pathogenic VLCFAs.[2][3]
Lorenzo's Oil: A Dual-Mechanism Inhibitor of ELOVL1
Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (the triacylglycerol form of oleic acid, C18:1) and glyceryl trierucate (the triacylglycerol form of erucic acid, C22:1), has been used to reduce plasma levels of VLCFAs in X-ALD patients.[4] Research has elucidated that its mechanism of action involves the direct inhibition of ELOVL1.
Kinetic analysis has revealed that the fatty acid components of Lorenzo's oil, specifically the 4:1 mixture of oleic and erucic acids, act as a mixed inhibitor of ELOVL1. This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).
Furthermore, the mechanism is thought to be twofold:
-
Direct mixed inhibition: Oleic and erucic acids directly bind to ELOVL1.
-
Indirect competitive inhibition: Erucic acid (C22:1) can be converted to C22:1-CoA, which then acts as a competitive inhibitor against the natural substrate, C22:0-CoA.
Comparative Analysis of ELOVL1 Inhibitors
While Lorenzo's oil has been a cornerstone in the management of X-ALD, research has led to the development of more potent and specific synthetic inhibitors of ELOVL1. This section compares the available quantitative data for Lorenzo's oil with other notable inhibitors.
| Inhibitor | Type | Enzyme Source | Substrate | Key Quantitative Data | Reference(s) |
| Lorenzo's Oil (4:1 Oleic:Erucic Acid) | Mixed | HeLa-ELOVL1 cells | C22:0-CoA | Km: 9.2 µM (without inhibitor), 2.1 µM (with inhibitor)Vmax: 59.2 pmol/min/µg protein (without inhibitor), 10.1 pmol/min/µg protein (with inhibitor)KI: 60.6 µMKI' : 4.1 µM | |
| Compound 22 (Pyrimidine ether-based) | Potent Inhibitor | Not specified in abstract | Not specified in abstract | Reduces C26:0 lysophosphatidylcholine (LPC) to near wild-type levels in a mouse model of ALD. | |
| Compound 27 / CPD37 (Pyrazole amide) | Potent, Selective Inhibitor | Not specified in abstract | Not specified in abstract | IC50: 0.9 µM. Reduces C26:0 VLCFA concentrations to near-wild-type levels in blood and up to 65% in the brain of a mouse model of ALD. | |
| Thiazole Amides | Potent, CNS-penetrant | Not specified in abstract | Not specified in abstract | Evolved into Compound 27. |
Note: A direct comparison of the inhibitory potency is challenging due to the different metrics reported (kinetic constants for Lorenzo's oil vs. IC50 values for synthetic inhibitors) and potentially different experimental conditions. However, the low micromolar and even nanomolar IC50 values of the synthetic inhibitors suggest a significantly higher potency compared to Lorenzo's oil.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay for Lorenzo's Oil
This protocol is based on the methodology described in the study by Sassa et al. (2014).
1. Preparation of Microsomal Fractions:
-
Culture HeLa cells overexpressing human ELOVL1 (HeLa-ELOVL1).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 10 mM HEPES, 0.25 M sucrose, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Elongation Reaction:
-
Prepare a reaction mixture containing the microsomal fraction (e.g., 10 µg of protein), a fatty acyl-CoA substrate (e.g., 50 µM C22:0-CoA), and radiolabeled malonyl-CoA (e.g., 0.075 µCi of [2-¹⁴C]malonyl-CoA) in a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).
-
Add the inhibitor (e.g., a 4:1 mixture of oleic and erucic acids dissolved in ethanol) or the vehicle control (ethanol) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
3. Lipid Extraction and Analysis:
-
Stop the reaction by adding a saponification agent (e.g., 10% KOH in 90% ethanol) and heat at 70°C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl).
-
Extract the fatty acids using an organic solvent (e.g., n-hexane).
-
Separate the extracted fatty acids using normal-phase thin-layer chromatography (TLC).
-
Quantify the radiolabeled elongated fatty acid products using a bioimaging analyzer.
4. Kinetic Analysis:
-
To determine the kinetic parameters, perform the elongation assay with varying concentrations of the C22:0-CoA substrate in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot to determine the Km, Vmax, KI, and KI' values.
Signaling Pathways and Experimental Workflows
To visualize the context of ELOVL1 inhibition and the process of its evaluation, the following diagrams are provided.
Caption: VLCFA Synthesis Pathway and ELOVL1 Inhibition by Lorenzo's Oil.
Caption: Experimental Workflow for ELOVL1 Inhibition Assay.
Conclusion
Lorenzo's oil serves as a foundational inhibitor of ELOVL1, acting through a mixed-inhibition mechanism to reduce the synthesis of very-long-chain fatty acids. While it has demonstrated efficacy in lowering plasma VLCFA levels, the development of highly potent and selective synthetic inhibitors, such as pyrazole and thiazole amides, represents a significant advancement in the pursuit of more effective therapies for X-ALD. This guide provides the necessary data and protocols to facilitate a deeper understanding and comparison of these ELOVL1 inhibitors, encouraging further investigation into their therapeutic potential. The provided diagrams offer a clear visual representation of the biological pathway and experimental procedures, aiding in the design and interpretation of future studies in this critical area of research.
References
- 1. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating ELOVL1 Modulation as a Therapeutic Strategy for X-Linked Adrenoleukodystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
X-linked adrenoleukodystrophy (X-ALD) is a debilitating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), particularly C26:0, due to mutations in the ABCD1 gene. This accumulation is a key driver of the pathology seen in both the cerebral (cALD) and adrenomyeloneuropathy (AMN) forms of the disease. A promising therapeutic strategy that has emerged is the modulation of Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), the primary enzyme responsible for the elongation of VLCFAs. This guide provides a comparative analysis of ELOVL1 modulation against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.
The Rationale for Targeting ELOVL1 in X-ALD
In X-ALD, the genetic defect in the ABCD1 transporter protein leads to impaired peroxisomal β-oxidation of VLCFAs. This results in an accumulation of VLCFA-CoA in the cytosol, which then becomes available as a substrate for further elongation by ELOVL1.[1] This enzymatic step is critical for the synthesis of C26:0 and other saturated as well as monounsaturated VLCFAs.[2] Notably, the expression of ELOVL1 itself is not upregulated in X-ALD fibroblasts, suggesting that the increased flux through the elongation pathway is driven by substrate availability.[1] Therefore, inhibiting ELOVL1 presents a direct "substrate reduction therapy" approach to mitigate the primary biochemical defect in X-ALD.
dot
Caption: VLCFA metabolism in healthy individuals versus X-ALD patients.
Quantitative Comparison of ELOVL1 Modulation Strategies
The therapeutic potential of ELOVL1 modulation has been investigated using several approaches, including siRNA-mediated knockdown and small molecule inhibitors. The following tables summarize the quantitative data from key preclinical studies and compare them with other therapeutic alternatives.
Table 1: Efficacy of ELOVL1 Modulation in Preclinical Models of X-ALD
| Modality | Model System | Key Efficacy Endpoint | Result | Reference |
| ELOVL1 siRNA | X-ALD Patient Fibroblasts | Reduction in endogenous C26:0 levels | 25-38% reduction after 10 days | [1] |
| ELOVL1 siRNA | X-ALD Patient Fibroblasts | Reduction in D3-C26:0 synthesis from D3-C22:0 | 32-40% reduction | [1] |
| CPD37 (Small Molecule Inhibitor) | X-ALD Patient Fibroblasts | Reduction in SM C26:0 to C22:0 ratio (EC50) | 52 nM | |
| CPD37 (100 mg/kg/day) | Abcd1 knockout mice (in vivo) | Reduction in plasma C26:0 levels | Normalized to wild-type levels after 30 days | |
| CPD37 (30-100 mg/kg/day) | Abcd1 knockout mice (in vivo) | Reduction in brain and spinal cord C26:0 levels | Statistically significant reduction after 12 days |
Table 2: Comparison of ELOVL1 Inhibitors with Other Therapeutic Alternatives for X-ALD
| Therapeutic Agent | Mechanism of Action | Efficacy in Fibroblasts | Clinical Efficacy | Key Limitations | Reference |
| ELOVL1 Inhibitors (e.g., CPD37) | Direct inhibition of ELOVL1, reducing VLCFA synthesis. | High potency in reducing C26:0 levels. | Preclinical data is promising; clinical trials are needed. | Long-term safety and off-target effects need to be established. | |
| Lorenzo's Oil | Mixed inhibition of ELOVL1; competitive inhibition of fatty acid elongation. | Reduces C26:0 levels. | Normalizes plasma VLCFA levels but does not arrest neurological progression in symptomatic patients. | Poor brain penetrance and lack of efficacy in established cerebral disease. | |
| Bezafibrate | Initially thought to act via PPAR activation; later shown to directly inhibit ELOVL1. | Reduces VLCFA levels. | Failed to reduce VLCFA levels in plasma or lymphocytes in a clinical trial. | Insufficient in vivo potency at tolerable doses. | |
| Hematopoietic Stem Cell Transplantation (HSCT) | Replaces defective microglia with healthy, ABCD1-expressing cells. | Not applicable. | Can halt the progression of cerebral demyelination in early-stage cALD. | Significant risks, including graft-versus-host disease and opportunistic infections; only effective in a narrow therapeutic window. | |
| Gene Therapy (Lenti-D) | Ex vivo transduction of autologous hematopoietic stem cells with a functional ABCD1 gene. | Not applicable. | Has shown to be effective in stabilizing neurological function in boys with early-stage cALD. | Long-term durability and safety are still under investigation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of ELOVL1 modulation.
ELOVL1 Knockdown using siRNA in Fibroblasts
This protocol describes the transient knockdown of ELOVL1 expression in human X-ALD fibroblasts using small interfering RNA (siRNA).
-
Cell Culture: Human fibroblasts from X-ALD patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
For each well, a solution of ELOVL1-specific siRNA (e.g., a pool of 3 target-specific siRNAs) is prepared in serum-free medium. A non-targeting scrambled siRNA is used as a negative control.
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free medium and incubated for 5 minutes.
-
The siRNA solution and the diluted transfection reagent are mixed and incubated for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
The culture medium is replaced with fresh antibiotic-free medium, and the siRNA-lipid complexes are added dropwise to the cells.
-
Cells are incubated for 48-72 hours before harvesting for analysis of ELOVL1 expression and VLCFA levels.
-
-
Validation of Knockdown:
-
Western Blot: To confirm the reduction in ELOVL1 protein levels.
-
qRT-PCR: To measure the decrease in ELOVL1 mRNA levels.
-
Western Blot Analysis for ELOVL1 Protein Expression
This protocol outlines the detection and quantification of ELOVL1 protein levels in cell lysates.
-
Protein Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for ELOVL1 (e.g., rabbit anti-ELOVL1). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is used to quantify the protein levels.
-
Quantification of Very Long-Chain Fatty Acids by Mass Spectrometry
This protocol describes the analysis of C26:0 and other VLCFA levels in fibroblasts using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Cell pellets are washed with PBS, and lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
-
An internal standard (e.g., deuterated C26:0) is added to each sample for quantification.
-
The lipid extract is subjected to acid-catalyzed transmethylation to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
The FAMEs are extracted with hexane and dried under a stream of nitrogen.
-
-
GC-MS Analysis:
-
The dried FAMEs are redissolved in a small volume of hexane.
-
An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation.
-
The separated FAMEs are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target VLCFAs.
-
The concentration of each VLCFA is calculated by comparing the peak area of the endogenous FAME to that of the corresponding internal standard.
-
Visualizing Workflows and Logical Relationships
dot
Caption: Experimental workflow for the development of ELOVL1 inhibitors.
Conclusion
Modulation of ELOVL1 activity presents a compelling and mechanistically sound therapeutic strategy for X-ALD. Preclinical studies utilizing both siRNA and small molecule inhibitors have demonstrated the potential to significantly reduce the accumulation of pathogenic VLCFAs in patient-derived cells and in animal models of the disease. While ELOVL1 inhibition holds promise as a substrate reduction therapy applicable to all phenotypes of X-ALD, further research is necessary to establish the long-term safety and efficacy of this approach in a clinical setting. This guide provides a framework for researchers and drug developers to critically evaluate the therapeutic potential of ELOVL1 modulation in the context of the current treatment landscape for X-linked adrenoleukodystrophy.
References
Comparing the effects of different pyrazole amides on ELOVL1 activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyrazole amides in inhibiting the activity of Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1). The information is based on experimental data from the study "Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1" published in the Journal of Medicinal Chemistry in 2021.
The accumulation of very-long-chain fatty acids (VLCFAs) is a key pathological feature of X-linked adrenoleukodystrophy (ALD), a debilitating neurodegenerative disease. ELOVL1 is the primary enzyme responsible for the elongation of these fatty acids, making it a critical therapeutic target. This guide details the structure-activity relationship (SAR) of a series of pyrazole amides, highlighting their inhibitory potency against ELOVL1.
Quantitative Comparison of Pyrazole Amide Inhibitors
The following table summarizes the in vitro and in vivo efficacy of key pyrazole amide analogues as ELOVL1 inhibitors. The data illustrates the optimization process from an initial screening hit to a potent, CNS-penetrant compound.
| Compound | Structure | ELOVL1 IC50 (μM) | Cellular C26:0 Reduction EC50 (μM) | Brain/Plasma Ratio |
| 1 (HTS Hit) | 2-(4-chlorophenyl)-N-(1-(pyridin-2-yl)-1H-pyrazol-3-yl)acetamide | 1.8 | >25 | ND |
| 2 | 2-(4-chlorophenyl)-N-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)acetamide | 0.057 | 0.28 | ND |
| 3 | 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)cyclopropane-1-carboxamide | 0.011 | 0.015 | ND |
| 4 | 1-(2-fluorophenyl)-N-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)cyclopropane-1-carboxamide | 0.005 | 0.003 | 0.1 |
| 27 | 1-(2-fluorophenyl)-N-(1-(2-fluoropyridin-4-yl)-1H-pyrazol-3-yl)cyclopropane-1-carboxamide | 0.004 | 0.001 | 0.8 |
ND: Not Determined
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro ELOVL1 Inhibition Assay (Microsomal Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ELOVL1 in a microsomal preparation.
1. Materials:
-
Human ELOVL1-overexpressing HEK293 cell microsomes
-
[3H]-Malonyl-CoA
-
Behenoyl-CoA (C22:0-CoA)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 2 mM MgCl2
-
Test compounds dissolved in DMSO
-
Scintillation fluid
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, behenoyl-CoA (final concentration 20 µM), and human ELOVL1 microsomes (2.5 µg).
-
Add test compounds at various concentrations (typically a 10-point titration). The final DMSO concentration should be kept at 1%.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding [3H]-Malonyl-CoA (final concentration 5 µM).
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
Add 200 µL of scintillation fluid.
-
Seal the plate and shake for 1 hour.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a four-parameter logistic fit.
Cellular C26:0 Very-Long-Chain Fatty Acid (VLCFA) Reduction Assay
This assay measures the ability of a compound to reduce the levels of C26:0 fatty acids in human cells.
1. Materials:
-
Human adrenoleukodystrophy (ALD) patient-derived fibroblasts
-
Culture medium (DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Internal standard (e.g., [D4]-C26:0)
-
Methanol
-
Acetyl chloride
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Plate ALD fibroblasts in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Add the internal standard to the cell pellet.
-
Perform acid methanolysis by adding a solution of methanol and acetyl chloride and heating at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Evaporate the hexane and reconstitute the sample in a suitable solvent.
-
Analyze the levels of C26:0-FAME by GC-MS.
-
Calculate the percent reduction of C26:0 levels relative to a DMSO-treated control and determine the EC50 value.
Visualizing the ELOVL1 Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the fatty acid elongation pathway and the general workflow for evaluating ELOVL1 inhibitors.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum. Pyrazole amides inhibit the first and rate-limiting condensation step catalyzed by ELOVL1.
Caption: General experimental workflow for the identification and characterization of pyrazole amide inhibitors of ELOVL1.
Safety Operating Guide
Proper Disposal of Elovl1-IN-1: A Guide for Laboratory Professionals
For research use only. Not for use in diagnostic procedures.
This document provides essential guidance on the proper disposal procedures for Elovl1-IN-1, a chemical compound utilized in laboratory research. While classified as a non-hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and compliance with regulations.
Safety and Handling Overview
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, as a standard practice for all laboratory chemicals, it is recommended to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact, standard first aid measures should be followed.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 2227482-41-7 | [1] |
| Molecular Formula | C18H14F2N4O | [1] |
| Molecular Weight | 340.33 g/mol | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound should align with institutional and local regulations for non-hazardous chemical waste. The following steps provide a general framework for proper disposal.
1. Unused or Expired Solid Material:
-
Step 1: Characterization. Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
Step 2: Packaging. Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number, and indicate that it is non-hazardous.
-
Step 3: Institutional Protocol. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste. They will provide instructions on the appropriate waste stream for collection.
-
Step 4: Disposal. Follow the institutional protocol for collection and disposal. Do not dispose of solid this compound in regular trash unless explicitly permitted by your EHS office.
2. Solutions Containing this compound:
-
Step 1: Solvent Hazard Assessment. The primary hazard of a solution containing this compound will likely be the solvent itself. Identify all solvents and their concentrations in the solution.
-
Step 2: Waste Segregation. Dispose of the solution based on the hazards of the solvent. For example, if dissolved in a flammable solvent, it should be collected in a designated flammable liquid waste container. If dissolved in an aqueous, non-hazardous buffer, it may be suitable for a different waste stream.
-
Step 3: Packaging and Labeling. Use a compatible, sealed waste container. The label must list all constituents of the solution by percentage, including this compound and all solvents. Clearly indicate all applicable hazards (e.g., "Flammable Liquid").
-
Step 4: Institutional Protocol. Adhere to your institution's EHS guidelines for the disposal of the specific type of solvent waste.
3. Contaminated Labware and PPE:
-
Step 1: Decontamination. Whenever possible, decontaminate reusable labware by washing with an appropriate solvent. Collect the rinse solvent as hazardous waste if the solvent itself is hazardous.
-
Step 2: Disposal of Consumables. Dispose of single-use labware (e.g., pipette tips, tubes) and contaminated PPE (e.g., gloves) in the appropriate solid waste stream as determined by your institution's EHS office. For non-hazardous compounds, this may be the regular laboratory solid waste stream, but confirmation is essential.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to all applicable local, state, and federal regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols.
References
Essential Safety and Operational Guide for Handling Elovl1-IN-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Elovl1-IN-1. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing clear operational protocols.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent contamination.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields | Conforms to EN166 standards to protect eyes from splashes. |
| Hand Protection | Handle with gloves | Wear appropriate protective gloves to prevent skin contact. Gloves must be inspected prior to use and disposed of properly after use. Wash and dry hands thoroughly after handling. |
| Skin and Body Protection | Complete suit protecting against chemicals, Lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity and stability of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperatures are -20°C for 1 month or -80°C for 6 months, away from moisture and light.[1]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
